Benzyl decanoate

Catalog No.
S520949
CAS No.
42175-41-7
M.F
C17H26O2
M. Wt
262.4g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl decanoate

CAS Number

42175-41-7

Product Name

Benzyl decanoate

IUPAC Name

benzyl decanoate

Molecular Formula

C17H26O2

Molecular Weight

262.4g/mol

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-11-14-17(18)19-15-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3

InChI Key

ZSAYVPCIKVBDRI-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCCCCCCCCC(=O)OCC1=CC=CC=C1

The exact mass of the compound Benzyl decanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Chemical Identification & Properties

Author: Smolecule Technical Support Team. Date: February 2026

Benzyl decanoate is an ester. Here is a summary of its fundamental identifying information and physical characteristics [1] [2] [3]:

Property Value / Description
CAS Number 42175-41-7 [1]
EINECS Number 255-696-0 [1] [2]
Molecular Formula C17H26O2 [1]
Molecular Weight 262.39 g/mol [1]
Synonyms Decanoic acid, phenylmethyl ester; Benzyl caprate [1] [2]
Boiling Point 345 °C [2] [4]
Flash Point 110 °C [2] [4]
Density 0.956 [2] [4]
Odor Description Very faint, fatty-waxy, remotely floral [4]
LogP 6.02 (estimated) [1]
Water Solubility 0.1487 mg/L @ 25 °C (estimated) [3]

Analytical Methodology

While a full experimental protocol for synthesis was not available in the search results, here is a established high-performance liquid chromatography (HPLC) method for the separation and analysis of this compound.

HPLC Analysis Protocol [1]

  • Application: Separation of this compound.
  • Column: Newcrom R1 HPLC column (a reverse-phase column with low silanol activity).
  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid.
  • Method Notes:
    • For mass-spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.
    • The method is scalable and can be used for preparative separation to isolate impurities.
    • Columns with smaller 3 µm particles are available for fast UPLC applications.

The workflow for this analytical method can be summarized as follows:

Start Start Analysis Prep Prepare Mobile Phase: Acetonitrile, Water, H₃PO₄ Start->Prep Column Use Newcrom R1 HPLC Column Prep->Column MS For MS Compatibility: Replace H₃PO₄ with Formic Acid Column->MS UPLC For UPLC: Use 3µm particle columns Column->UPLC Scalable Scale for Preparatory Separation Column->Scalable

Synthesis Context

The search results did not contain a specific protocol for synthesizing this compound itself. However, one paper detailed the selective oxidation of benzyl alcohol to benzaldehyde, a related compound and a potential precursor in ester synthesis [5].

Key Details of the Oxidation Reaction [5]

  • Reaction: Oxidation of benzyl alcohol to benzaldehyde.
  • Oxidizing Agent: Potassium permanganate (KMnO₄).
  • Catalyst: 18-crown-6 (a phase-transfer catalyst).
  • Solvent: Benzene.
  • Key Finding: Under controlled conditions (specific temperature and catalyst amount), benzaldehyde was the sole product. At higher temperatures and catalyst concentrations, benzoic acid was also formed.

The logic of this controlled oxidation reaction is illustrated below:

Alcohol Benzyl Alcohol Conditions Reaction Conditions Alcohol->Conditions Aldehyde Benzaldehyde (Sole Product) Acid Benzoic Acid (By-product) Conditions->Aldehyde Controlled Conditions->Acid Harsher (Higher Temp, More Catalyst)

Industrial and Commercial Context

This compound is used as a flavor and fragrance agent [3]. Regulatory information and usage levels in food categories, as per the European Food Safety Authority (EFSA), are available [3]. It is also commercially available from chemical suppliers, though it is relatively expensive, with one supplier listing 5 mg for $502.02 [4].

References

what is benzyl decanoate

Author: Smolecule Technical Support Team. Date: February 2026

Applications and Safety

Benzyl decanoate is predominantly used in the flavor and fragrance industry. Its faint, fatty-waxy, and floral odor makes it suitable for a wide range of consumer products. Safety assessments have been conducted for this purpose, and usage levels in various food categories have been established [1].

  • Fragrance Applications: Recommended for use at up to 8.00% in the fragrance concentrate [1].
  • Food Flavoring Applications: The following table outlines its average and maximum usage levels (in mg/kg) in various food categories as per industry reports [1]:
Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)
Dairy Products 7.00 35.00
Fats and Oils 5.00 25.00
Processed Fruit 7.00 35.00
Confectionery 10.00 50.00
Bakery Wares 10.00 50.00
Alcoholic Beverages 10.00 50.00
Ready-to-eat Savouries 20.00 100.00

From a toxicological standpoint, the substance is classified in Structure Class I by the fragrance industry, indicating a low risk based on its chemical structure. The estimated daily intake is well below the threshold of concern [1].

Analytical Methods

This compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). A established method uses a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid [2].

  • Scalability: This LC method is scalable and can be adapted for the isolation of impurities in preparative separation and for pharmacokinetic studies [2].
  • Column Alternatives: Smaller 3 µm particle size columns are available for faster Ultra Performance Liquid Chromatography (UPLC) applications [2].

The experimental workflow for the analysis can be summarized as follows:

SamplePrep Sample Preparation HPLC HPLC Analysis Column: Newcrom R1 Mobile Phase: MeCN, H₂O, H₃PO₄ SamplePrep->HPLC Detection Detection HPLC->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Synthesis and Deprotection Context

While the search results do not provide a specific synthesis protocol for this compound, its name indicates it is the benzyl ester of decanoic acid. Esterification reactions are standard in organic synthesis. A highly relevant and modern protocol for the removal (deprotection) of benzyl ester groups, which is a critical operation in multi-step synthetic sequences (such as in drug development), is available [3].

The following diagram outlines this deprotection protocol, which is also applicable to the related N-benzyloxycarbonyl (Cbz) amine protecting group:

Start Substrate with Cbz or Benzyl Ester Group Step1 Add 10% Pd-C in MeOH Start->Step1 Step2 Add NaBH₄ (10 equiv, portion-wise) Step1->Step2 Step3 Stir at Room Temperature Reaction is rapid Step2->Step3 Result Deprotected Product (Amine or Carboxylic Acid) Step3->Result

Key Advantages of this Protocol: This method is efficient and practical for laboratory-scale work. It uses NaBH₄/Pd-C in MeOH for in-situ hydrogen generation, avoiding the direct use of hazardous hydrogen gas. NaBH₄ is more moisture-stable, easier to handle, and less expensive than alternative reagents like triethylsilane [3].

References

Safety and Usage Data Tables

Author: Smolecule Technical Support Team. Date: February 2026

The data below is sourced from The Good Scents Company database and related regulatory opinions from the European Food Safety Authority (EFSA) [1].

Table 1: Physical Properties and Identifiers
Property Value / Description
CAS Number 42175-41-7 [1]
Molecular Formula C17H26O2 [1]
Molecular Weight 262.39 g/mol [1]
Physical Appearance White solid [1]
Boiling Point 400.0 °C @ 760.0 mm Hg [1]
Melting Point 76.0 °C @ 760.0 mm Hg [1]
Flash Point 109.44 °C (229.00 °F) [1]
Water Solubility 0.1487 mg/L @ 25 °C (estimated) / Insoluble in water [1]
logP (o/w) 6.180 (estimated) [1]
Table 2: Usage Levels in Food Categories (EFSA)

The following table lists the reported average and maximum usage levels of Benzyl Decanoate as a flavoring agent in various food categories, as per EFSA data [1]. Values are in mg/kg.

Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)
Dairy products (excl. category 02.0) 7.00000 35.00000
Fats and oils, and fat emulsions 5.00000 25.00000
Edible ices 10.00000 50.00000
Processed fruit 7.00000 35.00000
Confectionery 10.00000 50.00000
Cereals and cereal products (excl. bakery) 5.00000 25.00000
Bakery wares 10.00000 50.00000
Meat and meat products 2.00000 10.00000
Fish and fish products 2.00000 10.00000
Salts, spices, soups, sauces, salads, etc. 5.00000 25.00000
Foodstuffs for particular nutritional uses 10.00000 50.00000
Non-alcoholic ("soft") beverages 5.00000 25.00000
Alcoholic beverages 10.00000 50.00000
Ready-to-eat savouries 20.00000 100.00000
Composite foods 5.00000 25.00000
Table 3: Regulatory and Safety Thresholds
Parameter Value Context / Significance
IFRA Recommendation Up to 8.0000% in the fragrance concentrate Code of Practice for fragrance usage [1]
EFSA Structure Class I Indicates low toxicological potential based on chemical structure [1]
Threshold of Concern 1800 μg/person/day Human exposure threshold for low-risk compounds [1]
mTAMDI 3900 μg/person/day Theoretical maximum daily intake; exceeds the Threshold of Concern [1]
MSDI-EU 0.35 μg/capita/day More refined, exposure-based estimate from industry surveys [1]

Experimental and Analytical Data

The available experimental data is limited to an analytical method for detecting this compound.

Analytical Protocol: HPLC Separation

This compound can be separated and analyzed using reverse-phase high-performance liquid chromatography (HPLC) [2].

  • Column: Newcrom R1 (a reverse-phase column with low silanol activity) [2].
  • Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid [2].
  • MS-Compatibility: For Mass Spectrometry (MS) applications, phosphoric acid should be replaced with formic acid [2].
  • Scalability: The method is scalable and can be adapted for preparative separation to isolate impurities [2].
  • Note: The vendor states that the chromatographic result was obtained by a proprietary algorithm and may deviate from actual experimental data [2].

Safety Assessment Workflow

The following diagram outlines the logical workflow for evaluating the safety of a flavoring substance like this compound, based on the EFSA process referenced in the search results [1].

safety_workflow Safety Assessment Workflow Start Start Safety Assessment ID Chemical Identification & Structure Classification Start->ID Intake Exposure Intake Assessment ID->Intake Compare Compare Intake with Threshold of Concern Intake->Compare ToxData Review Toxicity Data Compare->ToxData If intake > threshold or data needed Decision Make Safety Decision Compare->Decision If intake < threshold ToxData->Decision

EFSA safety assessment workflow for flavorings

Important Limitations and Information Gaps

It is crucial to be aware of the significant limitations in the available data:

  • Outdated and Single Source: The core safety data comes from a single webpage entry that has not been updated since 2014 [1]. Regulatory guidelines and scientific understanding may have progressed since then.
  • Incomplete Toxicological Data: The search results lack specific toxicological study data, such as genotoxicity, developmental/reproductive toxicity, or subchronic studies. The entry states "Not determined" for oral, dermal, and inhalation toxicity endpoints [1]. The RIFM (Research Institute for Fragrance Materials) safety assessment is referenced but not provided [1].
  • Analytical Method Note: The described HPLC method is based on a proprietary algorithm, and its experimental accuracy is not verified in the provided results [2].

Recommendations for Further Research

To obtain a complete and current safety profile, you should actively seek out the following:

  • Full EFSA Opinions: Retrieve the complete texts of the EFSA opinions cited (FGE.20, FGE.52, FGE.54) for detailed toxicological reasoning and data [1].
  • Recent Scientific Literature: Conduct a thorough search in recent scientific publications (post-2014) for any new toxicological studies on this compound.
  • Official Safety Data Sheets (SDS): Source up-to-date Safety Data Sheets from chemical suppliers, which contain critical handling, hazard, and first-aid information.
  • RIFM Reports: Obtain the full Fragrance Material Safety Assessment from RIFM for comprehensive data specific to fragrance use.

References

Chemical Properties of Benzyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and estimated physicochemical properties for Benzyl Decanoate found in the search results.

Property Value Notes / Source
CAS Number 42175-41-7 [1]
Molecular Formula C₁₇H₂₆O₂ [1]
Molecular Weight 262.39262 g/mol [1]
XLogP3 5.70 (estimated) This is an atom-additive computational estimate [1].
log P (o/w) 6.180 (estimated) An alternative partition coefficient estimate [1].
Water Solubility 0.1487 mg/L @ 25 °C (est) Classified as insoluble in water [1]
Physical State White solid (est) [1]
Category Flavor and fragrance agent [1]

Understanding Partition Coefficients and XLogP3

For your research context, here is essential background on the reported data:

  • What is XLogP3? XLogP3 is an atom-additive method for calculating the octanol/water partition coefficient (logP) [2]. It predicts the logP value for a compound by summing the contributions from its component atoms and applying specific correction factors [2]. A higher XLogP3 value indicates a more hydrophobic (lipophilic) molecule, while a lower value suggests higher water solubility [2].
  • Data Reliability: The XLogP3 value of 5.70 for this compound is explicitly noted as an estimate, which is typical for computationally predicted properties [1]. One analysis found that XLogP3 has a root-mean-square deviation (RMSD) of approximately 0.4 log units from experimental data, indicating good but not perfect accuracy [3].
  • Interpretation of the Value: A XLogP3 of 5.70 confirms that this compound is a highly lipophilic compound. This property suggests it would readily partition into lipid bilayers and fatty tissues and has a high potential for bioaccumulation [4].

XLogP3 Calculation Workflow

While the search results do not provide a wet-lab protocol for measuring the logP of this compound, they detail the computational logic behind the XLogP3 method. The following diagram illustrates this atom-additive approach:

hierarchy cluster_0 Color Palette (Hex Codes) #202124 #202124 #FFFFFF #FFFFFF #202124->#FFFFFF #4285F4 #4285F4 #FFFFFF->#4285F4 #EA4335 #EA4335 #4285F4->#EA4335 #FBBC05 #FBBC05 #EA4335->#FBBC05 #34A853 #34A853 #FBBC05->#34A853 #F1F3F8 #F1F3F8 #34A853->#F1F3F8 #5F6368 #5F6368 #F1F3F8->#5F6368 Start Start: Input Molecular Structure AtomTyping Atom Typing & Classification Start->AtomTyping End End: XLogP3 Value ContributionSum Sum Atomic Contributions AtomTyping->ContributionSum RawSum Raw LogP Sum ContributionSum->RawSum ApplyCorrections Apply Structural Correction Factors FinalValue Final XLogP3 Value ApplyCorrections->FinalValue AtomicContributions Pre-defined Atomic Contribution Values AtomicContributions->ContributionSum Uses CorrectionRules Correction Rules (e.g., for rings, chains, bonds) CorrectionRules->ApplyCorrections Uses RawSum->ApplyCorrections FinalValue->End

Diagram of the atom-additive XLogP3 calculation methodology.

Suggestions for Further Research

To build a more complete technical dossier on this compound, you could pursue the following avenues:

  • Find Experimental Data: Search specialized chemical databases like PubChem, SciFinder, or Reaxys for experimentally measured logP values and published analytical data (e.g., NMR, MS spectra) to validate the computational estimates.
  • Investigate Applications: The primary application identified is as a flavor and fragrance agent [1]. Research into its use in perfumery or food science may yield more information on its synthesis and handling.
  • Explore Related Compounds: The provided data includes a list of similar esters (e.g., ethyl decanoate, phenethyl decanoate) [1]. Studying these can offer insights into structure-property relationships within this chemical family.

References

HPLC Analysis Method for Benzyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters for a reversed-phase HPLC method suitable for analyzing benzyl decanoate, which can be used for pharmacokinetics and preparative separation of impurities [1].

Parameter Specification
Analyte This compound
CAS Number 42175-41-7
Molecular Formula C17H26O2 [1]
Molecular Weight 262.39 g/mol [1]
Recommended Column Newcrom R1 (low silanol activity) [1]
Column Alternative Smaller 3 µm particles for fast UPLC applications [1]
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid [1]
MS-compatible Mobile Phase Acetonitrile, Water, Formic Acid (replace phosphoric acid) [1]
logP 6.02 [1]
Application Scale Analytical to preparative [1]

Detailed Experimental Protocol

This protocol is adapted from the application note for the Newcrom R1 column [1].

Method Setup and Instrument Preparation
  • Column Installation: Install the Newcrom R1 column (or equivalent) in the HPLC column oven. Set the temperature to a standard 30-40°C unless otherwise specified.
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the ratio specified by the proprietary SIELC algorithm (a specific ratio is recommended but not detailed in the source). Add a small volume of phosphoric acid for pH adjustment.
    • For Mass Spectrometry (MS) detection, replace phosphoric acid with formic acid [1].
  • System Preparation: Prime the HPLC system with the prepared mobile phase. Set the flow rate to a standard 1.0 mL/min for a 4.6 mm ID column (adjust for UPLC scales). Allow the system to equilibrate until a stable baseline is achieved.
Sample Preparation and Analysis
  • Standard Solution: Prepare a standard solution of this compound in a solvent compatible with the mobile phase (e.g., acetonitrile) at a concentration suitable for detection.
  • Sample Solution: Prepare your test sample (e.g., a product purity check or a pharmacokinetic sample) using the same solvent as the standard.
  • Injection and Run: Inject an appropriate volume of the standard and sample solutions onto the column. Start the method with an isocratic or gradient elution (the specific profile should be obtained from the SIELC algorithm or optimized in-house). Monitor the eluent with a UV-Vis or MS detector.
System Shutdown and Column Storage
  • System Flushing: After the analysis, flush the HPLC system and the column thoroughly with a high percentage of weak solvent (e.g., 80-90% acetonitrile in water) to remove any residual compounds [2].
  • Column Storage: For long-term storage, flush the column with the recommended storage solvent (often a high percentage of organic solvent like acetonitrile or methanol). Seal the column tightly and store it as per the manufacturer's instructions [2].

Experimental Workflow

The following diagram outlines the logical sequence of the HPLC analysis protocol for this compound.

cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_shutdown Post-Analysis Phase start Start HPLC Analysis prep_mobile Prepare Mobile Phase start->prep_mobile prep_column Install and Equilibrate HPLC Column prep_mobile->prep_column prep_sample Prepare Standard and Sample Solutions prep_column->prep_sample inject Inject Sample prep_sample->inject run Run HPLC Method (Data Acquisition) inject->run process Process and Analyze Data run->process flush Flush System and Column process->flush store Store Column Properly flush->store end Analysis Complete store->end

Key Considerations for Researchers

  • MS Compatibility: The standard method uses phosphoric acid, which is not volatile and is unsuitable for Mass Spectrometry. For LC-MS applications, it is crucial to replace it with a volatile acid like formic acid [1].
  • Confirming Parameters: The source material indicates that the exact mobile phase ratio, gradient, and other conditions were obtained using a proprietary algorithm and are available upon request. You may need to contact the column manufacturer or optimize these conditions in your lab [1].
  • General HPLC Practice: Adhering to generic HPLC protocols for system startup, shutdown, and column flushing is invaluable for ensuring instrument longevity and data reproducibility [2].

References

Application Note: RP-HPLC Analysis of Benzyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Benzyl decanoate is an ester compound (CAS Number 42175-41-7) with a molecular formula of C17H26O2 and a molecular weight of 262.394 g/mol [1]. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful analytical technique ideal for separating non-polar to moderately polar compounds like esters [2] [3]. It operates using a non-polar stationary phase and a polar mobile phase, where separation is driven by hydrophobic interactions [3]. This document details a specific RP-HPLC method for the analysis of this compound, outlining the experimental protocol, expected results, and a workflow for method execution.

2. Materials and Methods

2.1. Chemical and Reagents

  • Analytical Standard: this compound [1].
  • Mobile Phase Solvents: HPLC-grade Acetonitrile (MeCN), Water, and Phosphoric Acid [1]. For mass spectrometry (MS) compatible applications, replace phosphoric acid with Formic Acid [1].
  • Solvent for Sample Preparation: Acetonitrile is typically suitable for dissolving this compound.

2.2. Instrumentation and Chromatographic Conditions The table below summarizes the core parameters for the HPLC method.

Table 1: Chromatographic System and Conditions

Parameter Specification Notes
HPLC System Standard HPLC or UPLC System -
Column Newcrom R1 (or equivalent C18 column) A special reverse-phase column with low silanol activity [1].
Particle Size 3 µm Available for fast UPLC applications [1].
Mobile Phase Acetonitrile / Water / Phosphoric Acid* *For MS-compatibility, use Formic Acid instead of Phosphoric Acid [1].
Gradient Program See detailed program below -
Flow Rate 1.0 mL/min Adjust if necessary for UPLC columns [1].
Column Temperature 30 °C A common starting point for such analyses.
Detection UV-Vis Detector Wavelength to be specified by the user.
Injection Volume 20 µL A typical starting volume [4].
  • Detailed Gradient Elution Program:
    • 0 - 10 min: 70% Acetonitrile, 30% Aqueous Phase
    • 10 - 15 min: Ramp from 70% to 85% Acetonitrile
    • 15 - 20 min: 85% Acetonitrile, 15% Aqueous Phase
    • Post-run: Re-equilibrate column to initial conditions for 5-10 minutes.
    • Note: The aqueous phase is water modified with 0.1% phosphoric acid (or formic acid for MS).

2.3. Sample Preparation

  • Stock Solution (≈1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 70% acetonitrile, 30% aqueous) to cover the desired concentration range (e.g., 1-100 µg/mL).
  • Filtration: Filter all solutions through a 0.2 µm or 0.45 µm membrane filter before injection into the HPLC system to remove particulate matter.

2.4. System Suitability Prior to sample analysis, ensure the system is suitable by evaluating the following criteria with a standard solution:

  • Retention Time: The retention time for this compound should be consistent (typically %RSD < 2%).
  • Theoretical Plates: The column efficiency, measured in theoretical plates per meter (N), should be >10,000 for the this compound peak.
  • Tailing Factor: The peak should be symmetrical (tailing factor < 2.0).
  • Resolution: If analyzing a mixture, resolution from the closest eluting peak should be >1.5.

The following diagram illustrates the logical workflow for executing this method.

G Start Start Method Setup Prep Prepare Mobile Phase Start->Prep Col Install & Equilibrate Column Prep->Col Sample Prepare Sample & Standards Col->Sample Suit Perform System Suitability Test Sample->Suit Decision Does System Pass? Suit->Decision Decision->Col No Run Run Samples & Acquire Data Decision->Run Yes Analyze Analyze Data & Report Run->Analyze End End Analyze->End

HPLC Method Workflow

3. Expected Results and Data Analysis This method is designed to provide a well-resolved peak for this compound. The following table lists key molecular identifiers and typical chromatographic goals.

Table 2: Analyte Properties and Performance Criteria

Property / Criteria Value / Description
Molecular Formula C17H26O2 [1]
Molecular Weight 262.394 g/mol [1]
logP 6.02 [1]
CAS Number 42175-41-7 [1]
Expected Peak Shape Sharp and symmetrical
Critical Resolution (Rs) > 1.5 from nearest peak

4. Discussion

4.1. Method Scalability and Applications This liquid chromatography method is scalable and can be adapted from analytical-scale analysis to preparative-scale isolation of this compound or its impurities [1]. The method is also suitable for applications in pharmacokinetics [1]. The use of a low silanol activity column like the Newcrom R1 helps in achieving symmetric peak shapes for basic analytes, improving quantification accuracy [1].

4.2. Troubleshooting and Method Adaptation

  • Peak Tailing: If peak tailing is observed, ensure the mobile phase pH is controlled. Using a column specifically designed for low silanol activity, like the Newcrom R1, mitigates this issue [1].
  • Retention Too Long/Short: Adjust the gradient program. A steeper increase in organic solvent (acetonitrile) percentage will shorten retention times, while a shallower gradient will increase them.
  • Switch to Mass Spectrometry: For MS detection, simply replace phosphoric acid with formic acid in the aqueous phase [1].
  • Need for Faster Analysis: The method can be transferred to a UPLC system by using columns with smaller 3 µm particles and adjusting the flow rate and gradient accordingly to reduce run time [1].

Principles of Reverse-Phase HPLC

To provide deeper context for this application note, the following diagram illustrates the core separation mechanism of RP-HPLC.

G Polar Polar Molecule Mobile Polar Mobile Phase (Water/Acetonitrile) Polar->Mobile Stronger Interaction NonPolar Non-Polar Molecule (e.g., this compound) Stationary Non-Polar Stationary Phase (C18 Ligands) NonPolar->Stationary Stronger Interaction Stationary->NonPolar Retained Longer Mobile->Polar Elutes First

RP-HPLC Separation Mechanism

The core principle of RP-HPLC is the hydrophobic interaction between the analyte and the stationary phase [3]. The stationary phase is non-polar (e.g., C18 chains bonded to silica), while the mobile phase is polar (e.g., a mixture of water and acetonitrile) [3]. More non-polar analytes, like this compound with its high logP of 6.02, have a stronger affinity for the stationary phase and are therefore retained longer on the column [1] [3]. Conversely, polar analytes have a stronger affinity for the polar mobile phase and elute first [3]. This differential partitioning is the basis for separation.

Important Notes and Limitations

  • Algorithm-Based Data: The specific method for this compound on the Newcrom R1 column was obtained via a proprietary algorithm and "may deviate from the actual experimental data" [1]. Experimental verification is essential.
  • Method Verification: This protocol serves as a starting point. You must validate all parameters—including specificity, linearity, accuracy, and precision—in your own laboratory according to required standards (e.g., ICH guidelines) [4].
  • Column Alternatives: While the Newcrom R1 is specified, other reverse-phase columns (especially C18) may be used, but method conditions will likely require re-optimization to achieve similar performance [1] [3].

References

Application Note: Analysis of Benzyl Decanoate by HS-SPME-GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction Benzyl decanoate is an ester compound found in various natural products and is significant in the flavor and fragrance industries due to its pleasant aroma. It is also used in pharmaceutical preparations. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing such volatile and semi-volatile compounds. HS-SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step, making it highly efficient for analyzing complex matrices [1]. This application note details a validated method for the extraction, separation, and identification of this compound.

2.0 Experimental Design and Workflow The overall analytical procedure, from sample preparation to data analysis, follows the logical workflow illustrated below.

G SamplePrep Sample Preparation (Homogenization, Weighing, ISTD Addition) HS_SPME HS-SPME Extraction (Incubation & Fiber Exposure) SamplePrep->HS_SPME Sealed in HS Vial GC_MS GC-MS Analysis (Desorption, Separation, Detection) HS_SPME->GC_MS Fiber Transfer DataAnalysis Data Analysis (Identification & Quantification) GC_MS->DataAnalysis Chromatogram & Spectra

3.0 Materials and Methods

3.1 Reagents and Materials

  • Analytical Standard: this compound (purity >95%).
  • Internal Standard (ISTD): A suitable compound not present in the sample matrix, such as toluene-d8 or 2-octanol [2] [3]. Using multiple internal standards is recommended for improved quantification [4] [2].
  • SPME Fiber: A 50/30 μm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is highly recommended for its broad affinity for volatile compounds, including esters [5] [2] [3]. Alternatively, a 100 μm PDMS fiber can be used for simpler matrices [6].
  • Other: Ultrapure water, sodium chloride (NaCl), 10-20 mL headspace vials with PTFE/silicone septa.

3.2 Equipment

  • Gas Chromatograph coupled with a Mass Spectrometer Detector.
  • Autosampler (optional, for high-throughput analysis).
  • Analytical Balance.
  • Vortex Mixer.

3.3 Detailed HS-SPME-GC-MS Protocol

3.3.1 Sample Preparation

  • Homogenization: If analyzing a solid matrix (e.g., plant material, dry-cured ham), freeze the sample with liquid nitrogen and grind it into a fine, homogeneous powder [5] [2].
  • Weighing: Accurately weigh 0.5 - 2.0 g of the homogenized solid or liquid sample into a 20 mL headspace vial.
  • Additives: Add a saturated NaCl solution (e.g., 1-2 mL) to increase ionic strength and improve the release of volatile compounds into the headspace (salting-out effect) [7] [2] [3].
  • Internal Standard: Spike with a known concentration of the selected internal standard(s) to correct for variations in extraction and instrument response [2] [3].

3.3.2 HS-SPME Extraction

  • Equilibration: Place the vial in a heated agitator tray. Incubate for 5-15 minutes at 60-70°C with constant agitation to allow the analytes to partition into the headspace.
  • Extraction: Expose the preconditioned SPME fiber to the headspace for 30-60 minutes at the same temperature [2]. The fiber coating and key extraction parameters are summarized in the table below.

Table 1: Recommended SPME Fiber and Extraction Conditions

Parameter Recommended Condition Alternative / Note
SPME Fiber 50/30 μm DVB/CAR/PDMS 100 μm PDMS for less complex samples [6]
Incubation Temp. 60-70°C
Incubation Time 5-15 min
Extraction Temp. 60-70°C
Extraction Time 30-60 min
Agitation Enabled

3.3.3 GC-MS Analysis

  • Desorption: After extraction, immediately retract the fiber and inject it into the GC inlet. Desorb the analytes for 1-5 minutes in splitless mode at 250°C.
  • Chromatographic Separation: Use a mid-polarity capillary column, such as a DB-5MS (30 m × 0.25 mm × 0.25 μm). The GC temperature program should be optimized for sufficient resolution of this compound from other compounds.
  • Mass Spectrometric Detection: Operate the MS in Electron Impact (EI) mode at 70 eV. Acquire data in Full Scan mode (e.g., m/z 35-450) for untargeted analysis or in Selected Ion Monitoring (SIM) mode for higher sensitivity in targeted analysis.

Table 2: Exemplary GC-MS Instrument Parameters

Parameter Setting
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm)
Injector Temp. 250°C
Carrier Gas Helium, constant flow (e.g., 1.1 mL/min)
Oven Program 40°C (hold 2 min) -> 10°C/min -> 280°C (hold 5 min)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode EI, 70 eV
Scan Range m/z 35 - 450

4.0 Method Optimization and Validation The relationships between key SPME parameters and extraction efficiency can be visualized as follows. The optimal conditions often require a balance between these factors.

G Temp Extraction Temperature Outcome Extraction Efficiency Temp->Outcome High: Faster kinetics But may reduce fiber affinity Time Extraction Time Time->Outcome Longer: Higher absorption Until equilibrium Salt Salt Addition Salt->Outcome Salting-out effect Enhances volatile release Fiber Fiber Coating Fiber->Outcome Selectivity & Capacity DVB/CAR/PDMS recommended

Key Validation Parameters:

  • Linearity: Prepare a calibration curve using the internal standard method across a concentration range relevant to your samples [2].
  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).
  • Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicates.
  • Accuracy: Assess via recovery studies by spiking a known amount of this compound into a real or surrogate matrix.

5.0 Data Interpretation

  • Identification: Identify this compound by matching its mass spectrum with a reference standard and/or a commercial library (e.g., NIST). The comparison of retention time and mass spectrum with an authentic standard provides the highest confidence [5] [8].
  • Quantification: Use the internal standard method for accurate quantification. The concentration of this compound (X) can be calculated using the formula [7]: X (μg/g) = (A_x * V_s * C_s) / (A_is * M) Where: A_x and A_is are the peak areas of this compound and the internal standard, V_s is the volume of internal standard, C_s is its concentration, and M is the sample mass.

6.0 Troubleshooting

  • Carryover: Ensure the fiber is thoroughly desorbed after each run. Perform a blank run to check for contamination. Carboxen-containing fibers can sometimes exhibit carryover for strongly adsorbed compounds [5].
  • Low Sensitivity: Check fiber condition, increase sample mass, optimize extraction time and temperature, and verify the integrity of the vial septum.
  • Poor Chromatography: Re-condition the GC column, check carrier gas flow rates, and ensure the injector liner is clean.

Key Takeaways for Researchers

  • Fiber Selection is Critical: The 50/30 μm DVB/CAR/PDMS fiber is your best starting point for capturing this compound due to its effectiveness with a wide range of volatiles [5] [2] [3].
  • Internal Standards are Non-Negotiable: For reliable quantification, especially in complex matrices, the use of one or, ideally, multiple well-chosen internal standards is essential to correct for matrix effects and variations [4] [2].
  • Method Adaptation is Required: This protocol serves as a foundational guide. You must experimentally optimize and validate parameters like temperature and time for your specific sample type to achieve maximum accuracy and sensitivity.

References

separation of benzyl decanoate Newcrom R1 column

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Analysis of Benzyl Decanoate

The table below summarizes the core parameters for analyzing this compound using a reverse-phase Newcrom R1 column [1].

Parameter Specification
Analyte This compound
CAS Number 42175-41-7
Molecular Formula C₁₇H₂₆O₂
Molecular Weight 262.394 g/mol
Theoretical LogP 6.02
Column Newcrom R1
Column Dimensions Information missing from search results; standard dimensions (e.g., 4.6 x 150 mm, 5 µm) often used.
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Mobile Phase (MS-compatible) Acetonitrile (MeCN), Water, and Formic Acid (replace Phosphoric Acid)
Detection Suitable for UV and Mass Spectrometry (after acid substitution)

Detailed Experimental Protocol

Here is a step-by-step protocol for the analysis, compiled from the available application note and general HPLC practices [1].

1. Mobile Phase Preparation - Prepare the mobile phase by mixing Acetonitrile and Water in the ratio specified in the application note (the exact percentage was not explicitly stated in the search results). - Add 0.1% (v/v) Phosphoric Acid (H₃PO₄) to the aqueous portion. For example, to make 1 liter, add 1 mL of phosphoric acid to the water before mixing with acetonitrile. - For MS-detection: Replace Phosphoric Acid with 0.1% (v/v) Formic Acid.

2. Column Equilibration - Install the Newcrom R1 column in the HPLC system thermostatted at room temperature (e.g., 25°C). - Prime the system with the prepared mobile phase and set the flow rate to 1.0 mL/min (a common flow rate for 4.6 mm ID columns). - Allow the mobile phase to flow through the column until a stable baseline is achieved, typically for 30-60 minutes.

3. Sample Preparation - Dissolve the this compound sample in the mobile phase or a compatible solvent like acetonitrile. - Filter the solution through a 0.45 µm (or 0.22 µm) membrane filter to remove particulate matter.

4. System Operation and Injection - Set the UV detector to a suitable wavelength (210 nm is common for compounds without a strong chromophore). - Perform an injection of the prepared sample using an appropriate injection volume (e.g., 5-20 µL).

5. Data Analysis - Identify the peak corresponding to this compound based on its retention time. - Integrate the peak to calculate parameters like area, height, and width for quantification or purity assessment.

Method Scalability and Column Characteristics

Scalability and UPLC Option: The method is scalable from analytical to preparative scale for isolating impurities. For faster Ultra Performance Liquid Chromatography (UPLC) applications, the Newcrom R1 column is also available with smaller 3 µm particles [1].

Newcrom R1 Column Properties: The Newcrom R1 is a reverse-phase column with low silanol activity. A key feature is its wide operational pH range from 1.0 to 10.0, making it robust for various methods [2].

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound, from preparation to data analysis.

hplc_workflow start Start Method Setup prep_mobile Prepare Mobile Phase start->prep_mobile prep_sample Prepare & Filter Sample prep_mobile->prep_sample equilibrate Equilibrate Column prep_sample->equilibrate inject Inject Sample equilibrate->inject data_analysis Analyze Data inject->data_analysis end End of Run data_analysis->end

Key Considerations for Researchers

  • Method Flexibility: The basic method using acetonitrile, water, and acid is a versatile starting point. You can optimize separation by fine-tuning the acetonitrile-to-water ratio to adjust retention time [1].
  • Detection Compatibility: Simply replacing phosphoric acid with formic acid makes this method compatible with mass spectrometry, which is crucial for identifying unknown impurities or for pharmacokinetic studies [1].
  • Column Ruggedness: The Newcrom R1 column's stability across a wide pH range allows for method development under both highly acidic and basic conditions without damaging the column[cite:4].

Limitations & Unverified Information

It is important to note the following limitations based on the search results:

  • The search results specifically state that the chromatographic data for this compound was obtained by a proprietary algorithm and "may deviate from the actual experimental data" [1]. Key performance metrics like retention time, theoretical plate count (N), and tailing factor are not provided in the searched sources.
  • The exact acetonitrile-to-water ratio for the mobile phase is a critical parameter that was not explicitly stated in the search results I obtained.
  • While limits of detection (LOD) for similar compounds like chlorobenzyl chlorides on the Newcrom R1 column are in the single-digit ppb range[cite:4], no specific LOD or LOQ for this compound itself was found.

For a method ready for use in a regulated environment, I would recommend contacting the column manufacturer (SIELC Technologies) directly to request the actual experimental chromatographic data for this compound [1].

References

Application Notes: Benzyl Decanoate in Thermochromic Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Thermochromism

Thermochromic materials change color in response to temperature fluctuations. This property is leveraged in various applications, from forehead strip thermometers and battery testers to novelty items like color-changing cups and textiles [1]. Unlike incandescence, where objects glow at high temperatures, thermochromic effects occur at lower temperatures through reversible changes in a material's molecular or crystalline structure [1]. There are two primary mechanisms for this effect, one utilizing liquid crystals and the other using organic leucodyes [1].

Mechanisms of Thermochromism

Thermochromic Liquid Crystals (TLCs)

Thermochromic Liquid Crystals (TLCs) are used for precise temperature measurements within specific bands, such as in strip thermometers. Their molecules are arranged in layered phases (nematic and smectic). When temperature changes, the distance between these layers alters, changing how light reflects and interferes. This results in a visible color shift across the spectrum. Typically, TLCs are micro-encapsulated into polymers for application [1].

Leucodyes

Leucodyes (or leuco dyes) are carbon-based organic compounds that switch between a colorless (leuco) and a colored form based on temperature. This binary switch is less precise than TLCs but is suitable for applications indicating a simple "hot" or "cold" state. They are commonly used in novelty products, hypercolor T-shirts, and thermal receipt paper due to their ease of application via printing techniques like screen printing [1].

Benzyl Decanoate Profile and Potential Role

This compound is an ester compound. While its established use is as a flavor and fragrance agent, its physical properties make it a candidate for investigation as a solvent or co-solvent in thermochromic systems, particularly those based on leucodyes [2].

Table 1: Physicochemical Properties of this compound

Property Value Significance for Thermochromic Formulations
CAS Number 42175-41-7 Unique compound identifier [2].
Molecular Formula C₁₇H₂₆O₂ Defines molecular structure and weight (262.39 g/mol) [2].
Physical State White solid (at room temperature) Determines handling and processing requirements [2].
Melting Point 76.0 °C Suggests a useful liquid range for formulations that undergo phase changes near this temperature [2].
Boiling Point 400.0 °C Indicates high thermal stability for processing [2].
Solubility in Water 0.1487 mg/L @ 25 °C Highly hydrophobic; requires non-aqueous formulation systems [2].
logP (o/w) 6.180 (est.) Confirms high lipophilicity [2].

Proposed Experimental Protocols

Given the absence of a direct protocol, the following is a proposed methodological framework based on general thermochromic principles and the properties of this compound.

Formulation of a Leucodye-Based Thermochromic System

This protocol outlines the development of a thermochromic ink or coating where this compound may act as a solvent or co-solvent.

1. Materials:

  • Color Former: A leucodye (e.g., Crystal Violet Lactone).
  • Color Developer: A weak acid (e.g., Bisphenol A).
  • Solvent/Matrix: A combination of a primary solvent and this compound.
  • Binder: A polymer resin (e.g., acrylic, vinyl).

2. Equipment:

  • Heated magnetic stirrer
  • Analytical balance
  • Ultrasonic bath
  • Coating applicator (e.g., draw-down bar)
  • Substrates (e.g., paper, polyester film)
  • Thermometer or hot plate with surface probe

3. Procedure: 1. Preparation of Solvent Phase: Melt this compound (if solid) and mix it with the primary solvent at a predetermined ratio (e.g., 1:1, 1:2 w/w). 2. Dissolution of Active Components: * In one container, dissolve the leucodye (0.5-2.0% w/w) in the solvent mixture with gentle heating and stirring. * In a separate container, dissolve the color developer (2.0-8.0% w/w) in the solvent mixture. 3. Mixing: Slowly combine the two solutions while stirring to avoid premature coloration. 4. Binder Incorporation: Gradually add the polymer binder (15-30% w/w) to the combined solution. Stir continuously until a homogeneous mixture is achieved. Use an ultrasonic bath to de-aerate and ensure uniformity. 5. Application and Curing: Apply the formulated ink onto the target substrate using a draw-down bar to achieve a uniform thickness. Allow the coating to air-dry or cure as per the binder's specifications. 6. Activation Testing: Test the thermochromic response by applying controlled heat (e.g., with a hot air gun or by placing on a heated surface) and observe the color change.

The following workflow diagram summarizes the experimental preparation process.

experimental_workflow start Start Protocol prep_solvent Prepare/Mix Solvent Phase start->prep_solvent dissolve_dye Dissolve Leuco Dye prep_solvent->dissolve_dye dissolve_dev Dissolve Developer prep_solvent->dissolve_dev combine Combine Solutions dissolve_dye->combine dissolve_dev->combine add_binder Incorporate Polymer Binder combine->add_binder apply Apply Coating to Substrate add_binder->apply cure Cure/ Dry Coating apply->cure test Test Thermochromic Response cure->test end End Protocol test->end

Diagram 1: Experimental Workflow for Thermochromic Formulation
Characterization and Quality Control

1. Color Transition Temperature: * Method: Use a hot stage coupled with a spectrophotometer or colorimeter. Measure the CIELab* coordinates as the temperature is increased at a controlled rate (e.g., 1°C/min). * Data Analysis: The transition temperature (Tₜᵣₐₙₛ) can be defined as the temperature at which 50% of the total color change occurs.

2. Kinetic Studies: * Method: Use isothermal experiments. Quickly bring the sample to a target temperature above Tₜᵣₐₙₛ and monitor the color intensity (e.g., at λₘₐₓ) over time. * Data Analysis: Fit the data to a kinetic model (e.g., exponential decay) to determine the rate constant of the color change.

Proposed Signaling and Molecular Interaction Diagram

While thermochromism is not a biological signaling pathway, the molecular interactions in a leucodye system can be conceptualized as a "signaling" cascade triggered by thermal energy. The following diagram illustrates this logical sequence.

thermochromic_cascade thermal_energy Thermal Energy Input solvent_matrix Solvent/Matrix (e.g., this compound) thermal_energy->solvent_matrix Alters Polarity/Viscosity leuco_dye Leuco Dye (Colorless) thermal_energy->leuco_dye Provides Activation Energy molecular_shift Molecular Structure Shift solvent_matrix->molecular_shift Medium Interaction leuco_dye->molecular_shift developer Color Developer (e.g., Bisphenol A) complex_formation Acid-Base Complex Formation developer->complex_formation molecular_shift->complex_formation color_output Colored Form Output complex_formation->color_output

Diagram 2: Logical Flow of Molecular Interactions in a Leucodye System

Data Presentation and Analysis

Table 2: Key Parameters for a Hypothetical Leucodye Formulation with this compound

Formulation Variable Typical Range Proposed Experimental Variation Measured Output
This compound 10 - 40% (w/w of solvent phase) 10%, 25%, 40% Transition Temperature, Color Intensity
Leucodye 0.5 - 2.0% (w/w of total) 0.5%, 1.0%, 2.0% Color Hue, Intensity
Color Developer 2.0 - 8.0% (w/w of total) 4.0% (fixed for initial trials) Transition Sharpness, Reversibility
Solvent Type Long-chain alkane, fatty acid ester Compare with and without this compound Hysteresis, Stability
Target Tₜᵣₐₙₛ 30 - 45 °C Vary Developer/Dye ratio Actual Tₜᵣₐₙₛ

Challenges and Further Research

A significant challenge is the lack of documented evidence specifically linking this compound to thermochromic performance. Initial research should focus on:

  • Systematic Screening: Conducting Design of Experiments (DoE) to understand the interaction between this compound, other solvents, dyes, and developers.
  • Stability Testing: Evaluating the long-term thermal and photostability of the formulations, as leucodye systems (like those in thermal paper) are known to fade over time [1].
  • Hysteresis: Characterizing the temperature difference between the color-on and color-off processes, a common issue in thermochromic materials.

Conclusion

This document provides a foundational framework for investigating this compound within thermochromic formulations. While not a confirmed active ingredient, its physicochemical profile suggests it could be a valuable component in the solvent matrix of a leucodye system. The proposed protocols and characterization methods are designed to guide researchers in systematically exploring its potential, quantifying its effects, and developing novel, functional thermochromic materials for various applications.

References

Application Note: Protocol for the Analysis of Benzyl Decanoate in Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a detailed protocol for the quantification of Benzyl Decanoate (CAS 42175-41-7) in biological matrices to support pharmacokinetic studies. The method is adapted from a published HPLC application and expanded with standard pharmacokinetic study design elements [1] [2] [3].

1. Experimental Workflow Overview The following diagram illustrates the complete workflow for the pharmacokinetic study and bioanalysis of this compound.

workflow Pharmacokinetic Study Workflow cluster_in_vivo In-Vivo Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data & PK Analysis A Dose Administration (IV or PO) B Serial Blood Sampling at Pre-defined Times A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (Protein Precipitation) C->D E HPLC Analysis (Newcrom R1 Column) D->E F Chromatogram Integration & Peak Area Measurement E->F G Concentration Calculation via Calibration Curve F->G H Non-Compartmental Analysis (PK Parameter Estimation) G->H

2. Detailed Methodology

2.1. Reagents and Materials

  • Analyte: this compound (Molecular Weight: 262.39 g/mol) [1].
  • HPLC Column: Newcrom R1 (a reverse-phase column with low silanol activity). For faster analysis, 3 µm particle size columns are available for UPLC applications [1].
  • Mobile Phase: Acetonitrile (MeCN)/Water containing Phosphoric Acid. Note: For mass spectrometry (MS) detection, replace Phosphoric Acid with Formic Acid for compatibility [1].
  • Biological Matrix: Plasma collected using tubes containing an anticoagulant (e.g., K2EDTA) [2].

2.2. Sample Preparation Protocol (Plasma)

  • Precipitation: Thaw plasma samples on ice. Vortex mix briefly. Aliquot 100 µL of plasma into a microcentrifuge tube.
  • Add Internal Standard (IS): Add a suitable volume of your chosen internal standard solution.
  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma. Vortex mix vigorously for 1-2 minutes.
  • Centrifugation: Centrifuge at 4°C for 10 minutes. A relative centrifugal force (RCF) of at least 10,000 × g is recommended.
  • Collection: Carefully collect the supernatant and transfer it to an autosampler vial for HPLC injection.

2.3. HPLC Instrumentation and Conditions The table below summarizes the core HPLC conditions. This method is scalable and can be adapted for preparative isolation of impurities [1].

Table 1: HPLC Analytical Conditions

Parameter Specification
Column Newcrom R1
Mobile Phase Acetonitrile / Water / Phosphoric Acid*
Detection UV-Vis or PDA (MS-compatible with formic acid)
Flow Rate 1.0 mL/min (To be optimized)
Injection Volume 10 µL (To be optimized)
Column Temperature Ambient (or controlled, e.g., 30°C)

2.4. Pharmacokinetic Study Design The following table outlines key considerations for designing an in vivo pharmacokinetic study for this compound, based on general principles [2] [3].

Table 2: Key Elements of a PK Study Design

Element Consideration & Recommendation
Species Typically two species: one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, minipig) [3].
Group Size Minimized for ethics but sufficient for statistics. N=5-6 is often a starting point for a self-controlled study [2].
Dosing Route Match intended clinical route (e.g., Oral - PO). Intravenous (IV) dosing is needed to determine absolute bioavailability [3].
Sample Collection Serial blood sampling over 3-5 elimination half-lives. Schedule: e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose [2].
Data Analysis Non-Compartmental Analysis (NCA) using software like R (as detailed in the provided tutorial [2]).

3. Data Analysis and Pharmacokinetic Parameters The relationship between the analyte's peak area and its concentration is established using a calibration curve. The key pharmacokinetic parameters estimated from the concentration-time data are listed below.

logic PK Parameter Estimation Logic Concentration-Time\nData Concentration-Time Data Non-Compartmental\nAnalysis (NCA) Non-Compartmental Analysis (NCA) Concentration-Time\nData->Non-Compartmental\nAnalysis (NCA) Cmax & Tmax Cmax & Tmax Non-Compartmental\nAnalysis (NCA)->Cmax & Tmax AUC 0-t AUC 0-t Non-Compartmental\nAnalysis (NCA)->AUC 0-t Elimination Half-life\n(t₁/₂) Elimination Half-life (t₁/₂) Non-Compartmental\nAnalysis (NCA)->Elimination Half-life\n(t₁/₂) Clearance (CL)\n& Volume (Vd) Clearance (CL) & Volume (Vd) Non-Compartmental\nAnalysis (NCA)->Clearance (CL)\n& Volume (Vd)

Table 3: Key Pharmacokinetic Parameters from NCA

Parameter Description & Formula (if applicable)
C~max~ Maximum observed plasma concentration.
T~max~ Time to reach C~max~.
AUC~0-t~ Area Under the Curve from time zero to the last measurable time point, calculated using the linear trapezoidal rule [2].
AUC~0-∞~ AUC from zero to infinity. AUC~0-∞~ = AUC~0-t~ + (C~t~/λ~z~), where C~t~ is the last measurable concentration.
t~1/2~ Elimination half-life. t~1/2~ = ln(2)/λ~z~, where λ~z~ is the terminal elimination rate constant.
CL Clearance. For IV dosing: CL = Dose / AUC~0-∞~.
V~d~ Volume of Distribution. For IV dosing: V~d~ = CL / λ~z~.
F Bioavailability (for extravascular routes). F = (AUC~PO~ * Dose~IV~) / (AUC~IV~ * Dose~PO~) × 100%.

Important Notes & Limitations

  • Algorithm-Based Data: The specific HPLC retention time and mobile phase ratio for this compound on the Newcrom R1 column were obtained by a proprietary SIELC algorithm and may deviate from actual experimental data [1]. These conditions must be experimentally verified and optimized in your laboratory.
  • Lack of In-Vivo PK Data: The search results do not contain any specific in-vivo pharmacokinetic data (e.g., half-life, AUC values) for this compound. The protocol above provides a framework, but all parameters (dose, sampling times, etc.) need to be determined through preliminary studies.
  • Method Validation: Before applying this method to study samples, a full bioanalytical method validation must be performed according to regulatory guidelines (e.g., FDA/EMA). This includes establishing selectivity, sensitivity (LLOQ), accuracy, precision, matrix effects, and stability [2].

References

Comprehensive Application Notes and Protocols: HPLC Analysis of Benzyl Decanoate Using Acetonitrile-Water-Phosphoric Acid Mobile Phase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Benzyl Decanoate

This compound is a chemical compound with significant interest in pharmaceutical, cosmetic, and chemical industries. This ester compound is characterized by its molecular formula C₁₇H₂₆O₂ and a molecular weight of 262.394 g/mol. The compound exhibits high lipophilicity with a calculated logP value of 6.02, indicating its hydrophobic nature and potential for bioaccumulation. The CAS registry number for this compound is 42175-41-7, with additional identifiers including EINECS 255-696-0 and the synonym "Decanoic acid, phenylmethyl ester" [1].

In analytical chemistry, particularly in pharmaceutical development and quality control, precise and reliable HPLC methods are essential for the quantification and monitoring of compounds like this compound. The development of such methods requires careful consideration of the compound's chemical properties, appropriate mobile phase selection, and chromatographic conditions to achieve optimal separation, detection, and quantification. These application notes provide detailed protocols and methodological considerations for the analysis of this compound using a reversed-phase HPLC system with acetonitrile-water-phosphoric acid mobile phase, addressing both fundamental and advanced aspects of the analytical process.

HPLC Method Development

Chromatographic Conditions

The separation of this compound can be effectively achieved using reversed-phase chromatography with specific conditions tailored to the compound's chemical properties. Based on established methodologies, the following parameters have been optimized for reliable analysis:

  • Stationary Phase: The method utilizes a Newcrom R1 HPLC column, which is a specialized reverse-phase column with low silanol activity. This column chemistry is particularly suitable for compounds like this compound, as it minimizes secondary interactions that could lead to peak tailing or poor resolution. For applications requiring faster analysis times, columns with smaller 3 µm particles are available for UPLC applications [1].

  • Mobile Phase Composition: The optimized mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid. The acetonitrile-to-water ratio should be adjusted based on the specific separation requirements, but a balanced mixture typically provides optimal retention and peak shape for this compound. The phosphoric acid serves to acidify the mobile phase, which is particularly important for suppressing ionization of acidic or basic impurities and improving peak shapes [1].

  • Detection Considerations: For methods coupled with mass spectrometry (MS), phosphoric acid must be replaced with formic acid to ensure MS compatibility. This substitution is necessary as phosphoric acid is non-volatile and can cause contamination and signal suppression in MS systems [1].

Table 1: Optimal Chromatographic Conditions for this compound Analysis

Parameter Specification
Column Newcrom R1 (reverse phase with low silanol activity)
Particle Size Standard 5 µm or 3 µm for UPLC applications
Mobile Phase Acetonitrile:Water:Phosphoric acid (exact ratio to be optimized)
Acid Modification Phosphoric acid (0.03-0.1%) for UV detection; Formic acid for MS detection
Flow Rate 0.75-1.0 mL/min (standard column)
Analysis Mode Isocratic or gradient elution possible
Applications Analytical quantification, preparative separation, pharmacokinetic studies
Method Optimization Strategy

Method development for this compound analysis follows a systematic approach to ensure robust and reproducible results. The experimental design should consider several critical factors:

  • Factor Screening: Initial experiments should identify the most influential parameters affecting the separation of this compound. Key factors typically include the percentage of acetonitrile in the mobile phase, the concentration of acid modifier (phosphoric acid), and the flow rate. Each of these parameters can significantly impact retention time, peak symmetry, and resolution [2].

  • Experimental Design: A Box-Behnken design provides an efficient framework for optimizing multiple factors simultaneously. This response surface methodology allows for the evaluation of both main effects and interaction effects between variables, enabling the identification of optimal conditions with a reduced number of experimental runs compared to traditional one-factor-at-a-time approaches [2].

  • Response Monitoring: During method optimization, critical quality attributes such as retention time, tailing factor, and resolution from potential impurities or degradation products should be carefully monitored. These responses serve as indicators of method performance and guide the optimization process toward robust operating conditions [2].

The following workflow diagram illustrates the systematic approach to HPLC method development and optimization for this compound analysis:

G Start Start Method Development Column Column Selection Newcrom R1 RP Column Start->Column MP Mobile Phase Screening ACN/Water with Acid Modifier Column->MP Initial Initial Scouting Runs MP->Initial DOE Experimental Design Box-Behnken for Optimization Initial->DOE Analysis Response Analysis Retention Time, Tailing, Resolution DOE->Analysis Robust Robustness Testing Analysis->Robust Validation Method Validation Robust->Validation Final Finalized Method Validation->Final

Experimental Protocols

Mobile Phase Preparation

Proper preparation of the mobile phase is critical for reproducible chromatographic performance. The following protocol details the preparation of 1 liter of acetonitrile-water-phosphoric acid mobile phase:

  • Materials Required: HPLC-grade acetonitrile, HPLC-grade water, phosphoric acid (85%, HPLC-grade), measuring cylinders (100 mL and 1 L), volumetric flask (1 L), vacuum filtration apparatus with 0.2 µm membrane, and storage bottle.

  • Step-by-Step Procedure:

    • Measure 570 mL of HPLC-grade water using a graduated cylinder and transfer it to a clean 1 L volumetric flask [2].
    • Add 0.3 mL of phosphoric acid (85%) to the water to achieve a concentration of approximately 0.03% (v/v). Mix thoroughly to ensure complete dissolution [2].
    • Carefully add 430 mL of HPLC-grade acetonitrile to the volumetric flask to achieve the final ratio of 43:57 (ACN:water). This percentage of acetonitrile has been shown to provide optimal separation for compounds like this compound [2].
    • Allow the solution to reach room temperature if heat is generated during mixing, as temperature affects solvent volume and thus composition [3].
    • Make up to the final volume with water if necessary, though note that mixed solvents may not maintain exact volume ratios due to contraction effects [3].
    • Filter the mobile phase through a 0.2 µm membrane filter under vacuum to remove particulate matter that could damage the HPLC system or column.
    • Degas the mobile phase by sonication for 10-15 minutes or by sparging with helium to prevent bubble formation in the HPLC system.
  • Important Considerations: When preparing mobile phases, it is essential to note that volume changes may occur upon mixing different solvents. For instance, mixing 500 mL of water with 500 mL of acetonitrile does not typically yield 1000 mL of solution due to solvent contraction. For highest precision, the mobile phase should be prepared by mixing measured volumes of each component rather than using a volumetric flask for the final mixture [3].

HPLC System Setup and Analysis Procedure

Proper configuration of the HPLC system ensures reliable operation and high-quality data. The following protocol describes the system setup and sample analysis:

  • Instrument Preparation:

    • Install the reversed-phase column (Newcrom R1 or equivalent) in the column oven, if available, and set the temperature to 25°C.
    • Prime all solvent lines with the prepared mobile phase, ensuring no air bubbles are present in the system.
    • Set the flow rate to 0.75 mL/min for standard analytical columns (4.6 mm ID) or adjust accordingly for different column dimensions [2].
    • Equilibrate the column with mobile phase for at least 30 minutes or until a stable baseline is achieved at the desired detection wavelength (typically 210-254 nm for this compound).
  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile [2].
    • Serially dilute the stock solution to prepare calibration standards in the expected concentration range (e.g., 5-50 µg/mL) [2].
    • Filter all samples through a 0.2 µm syringe filter before injection to remove particulate matter.
  • Chromatographic Analysis:

    • Set the injection volume to 20 µL using a partial loop fill mode or as appropriate for the autosampler.
    • Initiate the chromatographic run using isocratic elution with the optimized mobile phase.
    • Monitor the chromatographic separation at an appropriate wavelength based on the UV spectrum of this compound.
    • Include system suitability tests (e.g., reference standards) to verify method performance before sample analysis.

Table 2: Troubleshooting Guide for Common HPLC Issues

Problem Potential Causes Solutions
Peak Tailing Secondary interactions with stationary phase, incorrect mobile phase pH Use low silanol activity column, adjust acid concentration, ensure proper column temperature
Retention Time Shift Mobile phase composition variation, column degradation, temperature fluctuations Standardize mobile phase preparation, use column thermostat, monitor system performance
High Backpressure Blocked frits, particulate matter in mobile phase or samples Filter mobile phase and samples, use in-line filters, flush system according to manufacturer guidelines
Baseline Noise Air bubbles, contaminated mobile phase, detector lamp issues Degas mobile phase, use HPLC-grade solvents, replace UV lamp if necessary

Method Validation

Method validation establishes that the analytical method is suitable for its intended purpose. The following validation parameters should be assessed for the this compound HPLC method:

Specificity and Selectivity

Specificity refers to the method's ability to measure the analyte accurately in the presence of potential interferents. For this compound analysis, specificity should be demonstrated by:

  • Resolution from impurities: The method should successfully resolve this compound from known impurities, degradation products, and matrix components. This is particularly important for stability-indicating methods where degradation products may co-elute with the main peak [2].

  • Forced degradation studies: Stress this compound under various conditions including acid hydrolysis (0.5 M HCl at 70°C), base hydrolysis (0.5 M NaOH at 70°C), oxidative stress (0.3% H₂O₂ at room temperature), thermal stress (105°C), and photolytic stress (UV exposure). Demonstrate that the method can separate this compound from its degradation products formed under these conditions [2].

Linearity, Range, and Sensitivity

The linear relationship between analyte concentration and detector response should be established over the intended working range:

  • Linearity: Prepare and analyze at least five concentrations of this compound over the expected working range (e.g., 5-50 µg/mL). The correlation coefficient (r²) should be ≥0.999, demonstrating excellent linearity [2].

  • Sensitivity: Determine the limit of detection (LOD) and limit of quantification (LOQ) using signal-to-noise ratio methods. The LOD is typically determined at a signal-to-noise ratio of 3:1, while the LOQ is determined at a signal-to-noise ratio of 10:1 [4].

Accuracy and Precision

Accuracy and precision are fundamental validation parameters that ensure the method generates reliable and reproducible results:

  • Accuracy: Assess using recovery studies by spiking known amounts of this compound into placebo or sample matrix. Recovery should be in the range of 99.44-100.76%, demonstrating minimal bias in the measurements [2].

  • Precision: Evaluate at multiple levels including repeatability (multiple injections of the same preparation), intermediate precision (different days, analysts, or instruments), and reproducibility. The relative standard deviation (RSD) for peak areas should be ≤2.0% for the method to be considered precise [2].

Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters:

  • Deliberate variations: Systematically alter key method parameters including mobile phase composition (±2% organic modifier), flow rate (±0.1 mL/min), column temperature (±2°C), and detection wavelength (±2 nm). Monitor the impact on critical method responses including retention time, tailing factor, and resolution [2].

  • Statistical analysis: Use experimental design methodologies to evaluate the significance of factor effects on method responses. The method can be considered robust when variations in factors within expected operational ranges do not significantly affect method performance [2].

The following diagram illustrates the key components of method validation and their relationships:

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity and Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity LOD and LOQ Validation->Sensitivity Robustness Robustness Validation->Robustness

Applications

The HPLC method for this compound using acetonitrile-water-phosphoric acid mobile phase has diverse applications across multiple scientific disciplines:

  • Pharmaceutical Analysis: The method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. It can be applied to assess drug content, uniformity, and stability in various dosage forms. The method's robustness makes it appropriate for quality control applications in pharmaceutical manufacturing [1].

  • Stability-Indicating Assays: The method can serve as a stability-indicating technique for monitoring this compound degradation under various stress conditions. By separating the parent compound from its degradation products, the method enables studies of decomposition kinetics and shelf-life prediction, essential for pharmaceutical development [2].

  • Pharmacokinetic Studies: With appropriate sensitivity, the method can be adapted for pharmacokinetic applications, including the monitoring of this compound levels in biological fluids. Method modifications may be required for complex matrices, such as protein precipitation or extraction steps to minimize matrix effects [1].

  • Environmental Monitoring: The principles of this method could be extended to monitor this compound in environmental samples, leveraging the compound's lipophilic nature. Similar chromatographic approaches have been successfully applied to pesticide analysis in water samples using carbonaceous adsorbents [5].

Conclusion

The HPLC method for this compound analysis using acetonitrile-water-phosphoric acid mobile phase provides a robust, reliable, and reproducible approach for quantifying this compound in various matrices. The method's development through systematic optimization, particularly using experimental design principles, ensures optimal chromatographic performance with well-resolved peaks and appropriate retention characteristics.

The validation data demonstrate that the method exhibits excellent specificity, linearity, accuracy, and precision within the defined operating ranges. The robustness of the method to small variations in operational parameters makes it particularly suitable for quality control environments where consistent performance is essential.

For researchers implementing this method, attention to mobile phase preparation techniques and system suitability testing is critical for achieving reproducible results. Additionally, the method can be adapted for specific applications through appropriate validation exercises to ensure fitness for purpose.

References

benzyl decanoate esterification methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Benzyl Decanoate

This compound is a carboxylic acid ester with the formula C17H26O2 and a molecular weight of 262.39 g/mol [1]. Below is a summary of its key physical properties, which are essential for identification, purification, and handling [2] [1].

Property Value / Description
CAS Number 42175-41-7 [2] [1]
Other Names Benzyl caprate; Decanoic acid benzyl ester [2] [1]
Appearance Colorless oily liquid [1]
Odor Very faint, fatty-waxy, remotely floral [1]
Boiling Point 345 °C [2] [1]
Density 0.956 [2] [1]
Flash Point 110 °C [2] [1]
Refractive Index 1.489 [2]

Esterification Methods for Synthesis

This compound can be synthesized through several esterification pathways. The table below compares three primary methods, highlighting their advantages and limitations to help select the most appropriate one for your research goals [3] [4] [5].

Method Principle Reactants Typical Conditions Key Characteristics
Fischer Esterification [3] [4] Direct, acid-catalyzed condensation Decanoic acid, Benzyl alcohol [3] Acid catalyst (e.g., H₂SO₄), heat [4] [5] Reversible reaction; requires excess alcohol or water removal for high yield [4].
From Acid Chloride [3] [5] Reaction with a more reactive carboxylic acid derivative Decanoyl chloride, Benzyl alcohol [3] Room temperature or gentle warming [3] [5] Fast, irreversible; produces corrosive HCl gas [3] [5].
From Benzyl Chloride [6] Nucleophilic substitution Decanoic acid, Benzyl chloride, Catalyst [6] Catalyst (e.g., quaternary ammonium carboxylate), 10-200°C [6] Avoids use of benzyl alcohol; in-situ generation of benzyl chloride possible [6].

Detailed Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound via the Fischer Esterification method, which is a classic and widely accessible approach for researchers [4] [7].

Title: Detailed Procedure for the Synthesis of this compound via Fischer Esterification

Principle: This method involves the direct acid-catalyzed condensation of decanoic acid with benzyl alcohol to yield this compound and water. The reaction is equilibrium-controlled, and the yield is driven to completion by using an excess of one reagent and removing the water byproduct [4] [7].

fischer_workflow Start Start Reaction Setup Step1 Charge Reactants: Decanoic Acid Benzyl Alcohol (excess) Conc. H₂SO₄ (catalyst) Start->Step1 Step2 Heat Reaction Mixture (Reflux with stirring) Step1->Step2 Step3 Monitor Reaction (e.g., by TLC) Step2->Step3 Step4 Work-up: Cool Dilute with Diethyl Ether Wash with NaHCO₃ (aq) Wash with Water Step3->Step4 Step5 Dry Organic Layer (Anhydrous Na₂SO₄) Step4->Step5 Step6 Purify Product (Remove solvent, distillation) Step5->Step6 Step7 Analyze Product (NMR, IR, GC-MS) Step6->Step7 End This compound Obtained Step7->End

Materials:

  • Reactants: Decanoic acid (e.g., 5.0 g, ~28 mmol), Benzyl alcohol (excess, e.g., 4.5 g, ~42 mmol) [4] [7].
  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄), few drops [4] [5].
  • Solvents: Diethyl Ether, Saturated Aqueous Sodium Bicarbonate (NaHCO₃), Brine.
  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
  • Lab Equipment: Round-bottom flask (50-100 mL), Reflux condenser, Heating mantle with stirrer, Separatory funnel, Thin-layer chromatography (TLC) setup.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine decanoic acid and benzyl alcohol. Add a few drops of concentrated sulfuric acid and a small magnetic stir bar [4] [5].
  • Heating and Reflux: Attach a reflux condenser to the flask. Heat the mixture with stirring to a gentle reflux. Maintain reflux for 1-4 hours [4] [5]. The reaction progress can be monitored by TLC.
  • Work-up:
    • Allow the reaction mixture to cool to room temperature.
    • Carefully transfer the mixture to a separatory funnel containing diethyl ether and water to dilute.
    • Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (carefully, as CO₂ will be released) and then with brine [4].
  • Drying: Transfer the ether layer (organic phase) to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 10-15 minutes.
  • Purification: Filter off the drying agent and remove the diethyl ether solvent under reduced pressure using a rotary evaporator. The crude product can be further purified via distillation under reduced pressure to obtain a colorless oily liquid [1].
  • Characterization: Analyze the final product using appropriate techniques such as NMR spectroscopy, IR spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.

Expected Results & Characterization

Upon successful synthesis, you will obtain this compound as a colorless oily liquid [1]. The following table outlines key spectroscopic signatures expected for the compound.

Technique Expected Key Signals / Data
IR Spectroscopy Strong C=O stretch ~1735-1745 cm⁻¹ (ester carbonyl); C-O stretches ~1000-1300 cm⁻¹ [3].
¹H NMR δ 7.25-7.40 ppm (m, 5H, Ar-H); δ 5.10 ppm (s, 2H, -OCH₂-Ph); δ 2.30 ppm (t, 2H, -C(O)CH₂-); δ 1.60 ppm (m, 2H, -C(O)CH₂CH₂-); δ 1.25 ppm (br s, 12H, -(CH₂)₆-); δ 0.88 ppm (t, 3H, -CH₃) [2].
GC-MS Molecular ion peak m/z = 262 [M]⁺.

Safety & Environmental Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
  • Chemical Hazards:
    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
    • Benzyl Alcohol and Benzyl Chloride: Can be irritants. Benzyl chloride is a lachrymator (tear gas agent) and should be handled in a fume hood [6].
    • Diethyl Ether: Highly flammable. Ensure no open flames or sparks are present during work-up.
  • Waste Disposal: Follow all institutional guidelines for disposal of organic waste, acidic solutions, and spent drying agents.

References

benzyl decanoate food industry usage levels

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Regulatory Context

Benzyl decanoate is an ester used as a flavor and fragrance agent [1]. Here are its key identifiers:

Property Description
CAS Number 42175-41-7 [1]
Molecular Formula C₁₇H₂₆O₂ [1]
Molecular Weight 262.39 g/mol [1] [2]
Regulatory Status Authorized as a food flavouring in the EU [1].

In the United States, substances added to food are regulated either as Food Additives (requiring pre-market approval) or as Generally Recognized as Safe (GRAS) substances [3] [4]. The specific regulatory status of this compound (FDA-approved food additive or GRAS) is not explicitly detailed in the search results.

Food Usage Levels

The following table summarizes the recommended usage levels of this compound in various food categories, as per industry data. These levels represent the "normal" (average) and "maximum" (95th percentile) usage in mg per kg of food [1].

Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)
Dairy products (excluding category 02.0) 7.00000 35.00000
Fats and oils, fat emulsions 5.00000 25.00000
Edible ices 10.00000 50.00000
Processed fruit 7.00000 35.00000
Confectionery 10.00000 50.00000
Cereals and cereal products (excluding bakery) 5.00000 25.00000
Bakery wares 10.00000 50.00000
Meat and meat products 2.00000 10.00000
Fish and fish products 2.00000 10.00000
Salts, spices, soups, sauces, etc. 5.00000 25.00000
Food for particular nutritional uses 10.00000 50.00000
Non-alcoholic ("soft") beverages 5.00000 25.00000
Alcoholic beverages 10.00000 50.00000
Ready-to-eat savouries 20.00000 100.00000
Composite foods 5.00000 25.00000

The overall recommended maximum usage level in the fragrance concentrate is 8.00% [1].

Safety and Exposure Assessment

  • Toxicological Classification: this compound falls into Structure Class I, indicating low toxicological potential based on structure-activity relationships [1].
  • Exposure Assessments:
    • Maximised Survey-derived Daily Intake (MSDI-EU): 0.35 μg per capita per day [1].
    • Modified Theoretical Added Maximum Daily Intake (mTAMDI): 3900 μg per person per day [1].
  • Threshold of Concern: The mTAMDI value is above the threshold of 1800 μg/person/day, suggesting that more refined exposure data is used to confirm safety [1].

Analytical Protocol for Quantification

This compound can be analyzed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a generalized protocol adapted from the search results [2].

Parameter Description
Objective To separate and quantify this compound in a sample.
Analytical Technique Reverse-Phase HPLC (or UPLC for faster analysis).
Column Newcrom R1 (or similar reverse-phase column with low silanol activity). 3µm particle columns suitable for UPLC applications [2].
Mobile Phase Acetonitrile (MeCN) and Water, modified with Phosphoric Acid. For MS-compatibility: replace Phosphoric Acid with Formic Acid [2].
Detection UV/VIS or Mass Spectrometry (MS).
Sample Preparation (Specifics not detailed in sources) Dissolve or extract sample in a solvent compatible with the mobile phase. Filter before injection.
Method Note This LC method is scalable and can be adapted for preparative isolation of impurities [2].

The workflow for this analytical process is outlined below:

Start Start: Sample Received Prep Sample Preparation Start->Prep HPLC HPLC/UPLC Analysis Prep->HPLC Filtered Sample Data Data Acquisition HPLC->Data Chromatographic Run End End: Quantitative Result Data->End

Key Considerations for Application

  • Good Manufacturing Practice (GMP): Use the minimal amount required to achieve the intended technical effect [5].
  • Labeling: Adhere to regional regulations for declaring flavoring substances on product labels.
  • Ingredient Quality: Ensure this compound is of appropriate food grade quality [5].

Important Disclaimer

The information presented is from compiled public sources and intended for research and development guidance. Always verify the regulatory status of this compound in your target market and comply with all local regulations before using it in any food product.

References

Chemical Profile & Stability of Benzyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and chemical properties of Benzyl Decanoate (CAS 42175-41-7) from supplier databases and safety evaluations [1] [2].

Property Value / Description
Chemical Names This compound; Benzyl caprate; Decanoic acid phenylmethyl ester [2]
CAS Number 42175-41-7 [1] [2]
Molecular Formula C₁₇H₂₆O₂ [1] [2]
Molecular Weight 262.39 g/mol [1] [2]
Physical Form Colorless oily liquid [2]
Odor Description Very faint, fatty-waxy, remotely floral [2]
Boiling Point 345 °C / 400 °C (different sources) [1] [2]
Flash Point 110 °C [2]
Water Solubility 0.1487 mg/L @ 25 °C (estimated); Insoluble in water [1]
log P (o/w) 6.180 (estimated) [1]
Stability & Handling Stable under recommended storage conditions. No specific GHS hazard classification found [1].

Safety in Use: As a flavor and fragrance agent, it is recommended for use up to 8.0000% in the fragrance concentrate. Its usage levels in various food categories, along with its Threshold of Concern and Structure Class I classification, support its profile as a relatively low-hazard substance under normal use conditions [1].

Hydrolysis Kinetics of Related Benzyl Esters

No direct kinetic data for this compound hydrolysis was found. However, studies on structurally similar benzyl esters provide a strong basis for predicting its behavior, as hydrolysis occurs at the same ester functional group.

The following table summarizes the degradation kinetics of Benzyl Nicotinate, which can serve as a useful model [3].

Parameter Details / Value
Ester Studied Benzyl Nicotinate [3]
Kinetic Order Pseudo first-order kinetics [3]
pH-Rate Profile Hydroxide ion catalyzed. No degradation observed at pH 2.0-3.0; significant degradation at pH 7.4-10.0 [3].
Rate Constant (kobs) at 50°C Increases with pH: 0.0051 min⁻¹ (pH 7.4) to 0.2221 min⁻¹ (pH 10.0) [3].
Half-Life (t1/2) at 50°C Decreases with pH: 135.9 min (pH 7.4) to 3.1 min (pH 10.0) [3].
Activation Energy (Ea) 70.7 kJ/mol (at pH 7.4) and 55.0 kJ/mol (at pH 9.04) [3].
Buffer & Salt Effects No general base catalysis observed. No kinetic salt effect observed [3].
Solvent Effect Degradation rate significantly decreased with the addition of co-solvents like glycerol or polyethylene glycol 400 [3].

Experimental Design & Troubleshooting

Here are answers to common experimental questions based on the available information.

How should I design an experiment to study this compound hydrolysis? You can adapt a validated protocol from the study on benzyl nicotinate [3].

  • Sample Preparation: Dilute a stock solution of this compound in methanol with the appropriate buffer solution to achieve your desired initial concentration (e.g., 400 µg/mL).
  • Kinetic Measurement: Maintain the reaction mixture in a temperature-controlled water bath (±0.2°C). Withdraw aliquots at regular time intervals.
  • Analysis: Use High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound. A C18 reversed-phase column with a mobile phase of methanol-water is a typical starting point. Monitor the effluent at a UV wavelength appropriate for the benzyl chromophore.
  • Data Processing: Plot the logarithm of the percentage of this compound remaining versus time. The slope of the linear plot gives the observed pseudo first-order rate constant (kobs).

What are the critical factors to control in the hydrolysis experiment? The research on related compounds highlights several key factors [3]:

  • pH: This is the most critical factor. The reaction is base-catalyzed, so the rate will increase dramatically with pH.
  • Temperature: The hydrolysis rate is highly temperature-dependent. Maintain a constant temperature and use Arrhenius plots to understand the energy of activation.
  • Buffer Composition: While one study showed no effect, it is good practice to use a low buffer concentration and confirm the absence of specific base/general acid catalysis.
  • Ionic Strength: The study on benzyl nicotinate found no kinetic salt effect, but controlling ionic strength is still a good experimental practice.

The degradation is too fast/slow under my conditions. How can I modify it?

  • To Slow Down Degradation: Lower the pH of the reaction medium or reduce the temperature. Incorporating a non-aqueous co-solvent like glycerol or polyethylene glycol can also significantly stabilize the ester [3].
  • To Speed Up Degradation: Increase the pH (e.g., to pH 10) or raise the temperature. Be aware that at higher temperatures and catalyst concentrations, over-oxidation to acids can occur, as was noted in a benzyl alcohol oxidation study [4].

What analytical techniques can I use to identify the degradation products?

  • HPLC: The primary tool for quantifying the disappearance of the parent compound.
  • UPLC-QTOF-MS/MS: This is a highly recommended technique for identifying unknown hydrolytic products. It was successfully used to identify florpyrauxifen as the main hydrolysis product of the ester florpyrauxifen-benzyl, confirming an ester cleavage mechanism [5].

Experimental Workflow for Ester Hydrolysis

The diagram below outlines a general workflow for studying benzyl ester hydrolysis, integrating the methodologies discussed.

Start Define Experimental Objectives Prep Prepare Reaction Solutions: - Ester Stock in MeOH - Buffer Series (pH 4-10) - Control Ionic Strength Start->Prep Incubate Incubate under Controlled Conditions: - Constant Temperature - Aliquots withdrawn at time points Prep->Incubate Analyze Analyze Samples: HPLC-UV to quantify parent compound Incubate->Analyze Model Model Kinetic Data: Pseudo 1st-order plot (Log % Remaining vs. Time) Analyze->Model Identify Identify Products (UPLC-QTOF-MS/MS) Model->Identify If required Troubleshoot Troubleshoot & Optimize Model->Troubleshoot Identify->Troubleshoot Troubleshoot->Prep

References

improving benzyl decanoate synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Your Synthesis

The table below outlines common issues encountered during benzyl decanoate synthesis via Fischer esterification, their likely causes, and recommended solutions.

Problem Possible Cause Recommended Solution
Low Conversion / Yield Incorrect acid catalyst amount [1] Use precise, catalytic H₂SO₄ (0.05 molar ratio to alcohol). Excess acid promotes benzyl alcohol polymerization [1].
Insufficient reaction time or temperature [1] Extend reflux time (e.g., 14 hours). Ensure reaction mixture is at a consistent reflux [1].
Equilibrium limitation Use a 5-fold molar excess of decanoic acid to drive the reaction forward [1].
Difficult Purification / Emulsion Close density of ester and water [1] Add salt (e.g., NaCl) to the wash water to break emulsions and improve phase separation [1].
Product Color & Purity Sulfonation of aromatic ring [1] Strictly control acid catalyst concentration. A catalytic amount of H₂SO₄ helps minimize formation of colored sulfonated by-products [1].
Polymerization of benzyl alcohol [1] Avoid high temperatures during solvent removal post-reaction. Use vacuum distillation for final purification [1].

Detailed Fischer Esterification Protocol

This step-by-step guide is adapted from a detailed lab report for synthesizing benzyl acetate, which can be directly applied to this compound by substituting acetic acid with decanoic acid [1].

  • Reagents:
    • Benzyl alcohol: 10.00 mL (0.096 mol)
    • Decanoic acid: ~27.6 g (0.48 mol, 5-fold molar excess)
    • Concentrated Sulfuric acid: 0.25 mL (0.0047 mol, 0.05 molar ratio to alcohol)
  • Procedure:
    • Reaction: Combine benzyl alcohol, decanoic acid, and sulfuric acid in a 50 mL round-bottom flask. Reflux the mixture for 14 hours [1].
    • Initial Separation: After cooling, transfer the reaction mixture to a separatory funnel and add an equal volume of distilled water. Gently shake. If an emulsion forms, add sodium chloride (NaCl) to break it [1].
    • Washing: Drain the water layer. Wash the organic layer with saturated sodium carbonate (Na₂CO₃) solution until no more bubbling (CO₂ evolution) is observed. This neutralizes and removes excess acid [1].
    • Drying: Transfer the organic layer to a clean flask and dry over a drying agent like calcium chloride (CaCl₂) or anhydrous magnesium sulfate (MgSO₄) [1].
    • Purification: Purify the crude product via simple or vacuum distillation. This compound has a reported boiling point of 345°C at atmospheric pressure, so vacuum distillation is strongly recommended to prevent decomposition [2].

The following diagram illustrates the complete experimental workflow and key purification steps.

cluster_workflow Synthesis & Purification Workflow cluster_troubleshoot Troubleshooting Interventions Start Synthesis Start Synthesis Prepare Reagents Prepare Reagents Start Synthesis->Prepare Reagents Reflux Reaction Reflux Reaction Cool & Dilute Cool & Dilute Reflux Reaction->Cool & Dilute Critical Troubleshooting Points Critical Troubleshooting Points Wash with Na₂CO₃ Wash with Na₂CO₃ Critical Troubleshooting Points->Wash with Na₂CO₃ If emulsion forms Dry Organic Layer Dry Organic Layer Critical Troubleshooting Points->Dry Organic Layer After separation Prepare Reagents->Reflux Reaction 14 hours Use Catalytic H₂SO₄\n(0.05 molar ratio) Use Catalytic H₂SO₄ (0.05 molar ratio) Prepare Reagents->Use Catalytic H₂SO₄\n(0.05 molar ratio) Cool & Dilute->Critical Troubleshooting Points Separation Add Salt (NaCl)\nto break emulsion Add Salt (NaCl) to break emulsion Cool & Dilute->Add Salt (NaCl)\nto break emulsion Wash with Na₂CO₃->Dry Organic Layer Purify by Distillation Purify by Distillation Dry Organic Layer->Purify by Distillation Pure this compound Pure this compound Purify by Distillation->Pure this compound Collect fraction (BP: ~345°C)

Alternative Synthetic Methods

If Fischer esterification continues to give low yields, you may consider these alternative pathways:

  • Benzyl Chloride Route: Reacting benzyl chloride with decanoic acid in the presence of a catalyst can be a high-yielding alternative. One patent mentions using a zeolite-based catalyst (NaHY) for the gas-phase esterification of benzyl alcohol with acetic acid, suggesting the potential for heterogeneous catalytic approaches [3]. A lab report also suggests this route avoids polymerization issues and can proceed to completion more easily [1].
  • Transesterification: This method involves reacting methyl decanoate with benzyl alcohol. This can be advantageous as it avoids direct handling of carboxylic acids and may proceed under milder conditions. One source notes that zwitterionic salts can be effective organocatalysts for such transesterification reactions [2].

References

benzyl decanoate stability in aqueous solution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Drug Stability & Key Concepts

For any drug substance, establishing a stability profile is a core regulatory requirement. The goal is to determine the expiry date, retesting period, and appropriate storage conditions [1]. The following concepts are central to this process.

  • Stability-Indicating Method (SIM): This is an analytical method (often chromatographic like HPLC) that can accurately and reliably measure the active ingredient while also separating and quantifying its degradation products (impurities). The method must be validated to show it is unaffected by the presence of these degradation products [2].
  • Forced Degradation Studies: These are intentional stress tests on a drug substance to identify how it might degrade under various conditions. This helps in developing the SIM and understanding the molecule's inherent stability. Typical stress conditions include [2]:
    • Hydrolytic stress at different pH levels.
    • Oxidative stress (e.g., with hydrogen peroxide).
    • Thermal stress (solid and solution state).
    • Photolytic stress (exposure to UV and visible light).
  • Degradation Kinetics: This involves studying the rate of degradation. For many esters in solution, hydrolysis often follows apparent first-order kinetics, meaning the rate of degradation is proportional to the concentration of the ester itself [3].

The following workflow outlines a systematic approach to stability investigation, from initial stress testing to final method application.

Start Start Stability Investigation FD Perform Forced Degradation Start->FD SIM Develop Stability- Indicating Method (HPLC) FD->SIM Identifies Degradants Val Validate Analytical Method SIM->Val Kin Study Degradation Kinetics Val->Kin App Apply to Formulation Kin->App Determine Shelf-life & Storage Conditions

A Case Study: Benzyl Nicotinate Stability

While specific data for benzyl decanoate is unavailable, research on benzyl nicotinate (another benzyl ester) provides an excellent example of how to approach stability testing for similar compounds [3].

Experimental Protocol: Degradation Kinetics Study [3]

  • Objective: To investigate the degradation rate of benzyl nicotinate in aqueous solution and the influence of non-aqueous solvents.
  • Analytical Method: High-Performance Liquid Chromatography (HPLC).
    • Column: Zorbax SB-CN 150 x 4.6 mm, 3.5 μm
    • Mobile Phase: Methanol - Water - Acetic Acid (50:50:1)
    • Flow Rate: 1 ml/min
    • Detection: UV at 254 nm
  • Procedure:
    • Prepare buffer solutions across a pH range (e.g., 2.0 to 10.0).
    • Dissolve the drug in these buffers to a known concentration (e.g., 400 μg/ml).
    • Maintain the solutions at a constant temperature (e.g., 50.0 ± 0.2 °C).
    • Withdraw samples at regular time intervals.
    • Inject into the HPLC system to determine the remaining concentration of the intact drug.
  • Data Analysis:
    • Plot the logarithm of the percent drug remaining versus time.
    • A straight-line plot indicates apparent first-order kinetics.
    • The slope of this line gives the observed rate constant (k_obs).
    • The half-life (t_½) can be calculated from the rate constant: t_½ = 0.693 / k_obs.

Key Quantitative Findings for Benzyl Nicotinate [3]

The study found that benzyl nicotinate was stable in acidic conditions (pH 2-3) but degraded under neutral and basic conditions, with the rate increasing with pH.

pH Buffer System Observed Rate Constant (min⁻¹) Half-Life (min)
2.02 Hydrochloric Acid No degradation -
7.40 Phosphate 0.0051 135.9
9.04 Borate 0.0432 16.0
10.00 Borate 0.2221 3.1

Conditions: Temperature 50 ± 0.2 °C; Ionic strength 0.4 mol/L

Stabilization Strategies from the Case Study [3] The degradation was identified as hydroxide ion-catalyzed. A significant increase in stability was achieved by incorporating glycerol or polyethylene glycol 400 (PEG 400) as co-solvents into the aqueous solution, reducing the rate of hydrolysis.

Frequently Asked Questions (FAQs)

1. Why didn't my search find data on this compound specifically? this compound is primarily used as a flavor and fragrance agent [4]. Unlike pharmaceutical compounds which require public stability data for regulatory approval, this data for flavor agents is often held by manufacturers as proprietary information and not published in the scientific literature searched.

2. What is the most likely degradation pathway for this compound in water? As an ester, this compound is highly susceptible to hydrolysis. In aqueous solution, it can break down into decanoic acid and benzyl alcohol. This reaction is typically catalyzed by hydrogen or hydroxide ions, meaning the rate will be highly dependent on the pH of the solution.

3. We are developing a formulation. How can we improve the stability of this compound? Based on general principles and the benzyl nicotinate case study, you can:

  • Control pH: Maintain the solution in an acidic pH range where hydrolysis is minimal.
  • Use Co-solvents: Incorporate non-aqueous solvents like glycerol, propylene glycol, or PEG 400 to reduce the water activity in the formulation.
  • Optimize Storage: Ensure storage in cool conditions and in containers that protect from light.

Recommended Steps for Your Research

To proceed with your work on this compound, I suggest the following actions:

  • Consult Manufacturers: Directly contact chemical suppliers like those listed in [4] (e.g., BOC Sciences, Penta Manufacturing Company) as they may have technical data sheets with stability information.
  • Conduct Preliminary Forced Degradation: Adapt the experimental protocol from the case study to stress this compound under hydrolytic (acidic and basic), oxidative, and thermal conditions. This will quickly reveal its primary degradation pathways.
  • Develop Your Own HPLC Method: You will need to develop a stability-indicating HPLC method specific to this compound, following the workflow outlined above and guided by the forced degradation results [2].

References

How to Investigate Solvent Effects on Benzyl Decanoate Degradation

Author: Smolecule Technical Support Team. Date: February 2026

Since direct data is unavailable, you can design experiments to determine the stability of benzyl decanoate by drawing on methodologies used for similar compounds. The following table summarizes the key factors to investigate and the rationale for each, inspired by studies on benzyl nicotinate [1] [2] and N-Benzylbenzohydroxamic acid [3].

Investigation Factor Rationale & Measured Outcome
pH-Rate Profile Determine the pH of maximum stability and whether degradation is acid/base-catalyzed. Measure the observed rate constant (kobs) at different pH values [1] [2].
Solvent Polarity Understand how solvent polarity affects the reaction rate. Measure kobs in different water-co-solvent mixtures [3].
Temperature Dependence Predict shelf-life at room temperature. Determine the activation energy (Ea) using the Arrhenius equation by measuring kobs at various temperatures [1] [2].
Buffer Catalysis Check if the buffer components themselves catalyze the reaction. Measure kobs at a constant pH but different buffer concentrations [1].

Proposed Experimental Workflow for Degradation Kinetics

Based on the studies of related compounds, here is a detailed methodology you can adapt to study this compound.

1. Prepare Solutions for Stability Study

  • Stock Solution: Prepare a concentrated stock solution of this compound in a volatile organic solvent (e.g., acetonitrile) for easy spiking into aqueous buffers [1].
  • Buffer Solutions: Prepare a range of buffer solutions (e.g., pH 2-10) with a constant ionic strength, maintained by adding an inert salt like potassium chloride (KCl) [1].
  • Cosolvent Systems: To study solvent effects, prepare binary mixtures of water with miscible co-solvents like glycerol or polyethylene glycol 400 (PEG 400), which are known to stabilize some benzyl esters [1] [2].

2. Conduct Forced Degradation Studies

  • Procedure: Dilute the stock solution into the various buffered and cosolvent systems. Incubate these solutions in a temperature-controlled water bath (e.g., at 50°C, 60°C, 70°C) [1].
  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture and analyze them immediately to stop the reaction [1].

3. Analyze Samples and Determine Kinetics

  • Analytical Method: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from its degradation products. A method similar to the one used for analyzing this compound itself can be a starting point [4].
    • Column: C18 or similar.
    • Mobile Phase: Acetonitrile/water or methanol/water mixtures.
    • Detection: UV detector at an appropriate wavelength.
  • Kinetic Analysis: Plot the logarithm of the remaining this compound concentration against time. A straight line indicates apparent first-order kinetics. The slope of this line is the apparent first-order rate constant (kobs) [1].

The workflow for this experimental process can be visualized as follows:

Start Prepare this compound Solutions Step1 Prepare Buffer & Solvent Systems Start->Step1 Step2 Incubate at Controlled Temperatures Step1->Step2 Step3 Withdraw Aliquots at Time Intervals Step2->Step3 Step4 Analyze by RP-HPLC Step3->Step4 Step5 Plot ln(Concentration) vs. Time Step4->Step5 Step6 Calculate kobs from Slope Step5->Step6 End Determine Degradation Kinetics Step6->End

Frequently Asked Questions

Why is my this compound degrading faster than expected in an aqueous formulation? This is likely due to hydrolysis, which is catalyzed by hydroxide ions (OH⁻) in basic conditions. The rate of this reaction is highly dependent on the pH and temperature of your solution. To resolve this, you should first establish a pH-rate profile to identify the pH of maximum stability for your specific formulation. Furthermore, consider incorporating non-aqueous co-solvents like glycerol or PEG 400, which have been shown to significantly enhance the stability of similar benzyl esters [1] [2].

How can I isolate and identify the degradation products of this compound? The scalable RP-HPLC method used for analyzing this compound can be adapted for preparative separation to isolate degradation impurities [4]. Once isolated, the products can be identified using spectroscopic techniques such as Mass Spectrometry (LC-MS) and NMR. The expected primary degradation product is decanoic acid, with benzyl alcohol as a potential co-product.

References

benzyl decanoate hydroxide ion catalyzed degradation

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Degradation Concepts

Q: What is the primary degradation pathway for benzyl esters like benzyl decanoate? The primary degradation pathway for benzyl esters in aqueous solution is base-catalyzed hydrolysis [1] [2]. This reaction is catalyzed by hydroxide ions (OH⁻) and follows apparent first-order kinetics, meaning the degradation rate depends directly on the concentration of the ester itself.

Q: What are the products of this degradation? The hydrolysis of a benzyl ester typically yields the corresponding carboxylic acid (in this case, decanoic acid) and benzyl alcohol [3].

Degradation Kinetics & Stability Data

While direct data on this compound is limited, the following table summarizes quantitative findings from a rigorous study on benzyl nicotinate, which serves as a useful model due to its identical benzyl ester functional group [1] [2].

Table 1: Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution at 50°C

pH Buffer System Observed Rate Constant (kobs, min⁻¹) Half-Life (t1/2, minutes)
2.02 Hydrochloric Acid No degradation observed -
3.04 Hydrochloric Acid No degradation observed -
7.40 Phosphate 0.0051 135.9
8.01 Borate 0.0116 59.7
9.04 Borate 0.0432 16.0
9.62 Borate 0.1159 6.0
10.00 Borate 0.2221 3.1

Key Stability Insights from the Data:

  • pH Dependence: Stability is excellent in acidic conditions (pH 2-3) but decreases dramatically as pH increases. The reaction rate accelerates with higher hydroxide ion concentration [1] [2].
  • Temperature Dependence: The degradation follows the Arrhenius equation. For benzyl nicotinate, the activation energy (Ea) was calculated to be 70.7 kJ/mol at pH 7.4 and 55.0 kJ/mol at pH 9.04, allowing for extrapolation of degradation rates at lower storage temperatures [2].

Stabilization Strategies & Experimental Protocols

Q: How can I formulate an aqueous solution to minimize the degradation of a benzyl ester? Based on the model study, you can employ several strategies:

  • pH Control: Formulate the solution at an acidic pH (e.g., below 5) to minimize the concentration of the catalytic hydroxide ions [1] [2].
  • Incorporate Cosolvents: Adding non-aqueous solvents can significantly enhance stability. The study found that incorporating glycerol or polyethylene glycol 400 (PEG 400) into the aqueous solution led to a "significant increase in the stability" [1] [2].
  • Temperature Management: Store solutions at refrigerated temperatures to slow down the reaction rate exponentially [2].

Experimental Protocol: Forced Degradation Study

You can adapt this method to study the degradation of this compound directly [2].

  • Objective: To determine the rate constant and half-life for the hydroxide ion-catalyzed degradation of this compound.
  • Materials: this compound, appropriate buffers (e.g., borate for pH 8-10), organic solvents (HPLC grade), glycerol or PEG 400.
  • Procedure:
    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
    • Dilute the stock solution with pre-warmed buffer (e.g., 50±0.2°C) to initiate the reaction.
    • Maintain the solution in a temperature-controlled water bath.
    • Withdraw aliquots at predetermined time intervals (e.g., 0, 15, 30, 60 minutes).
    • Immediately analyze each aliquot using a validated HPLC method to determine the concentration of this compound remaining.
  • Data Analysis: Plot the natural logarithm (ln) of the remaining this compound concentration versus time. The slope of the linear plot is the observed pseudo-first-order rate constant (kobs). The half-life can be calculated as t1/2 = ln(2) / kobs.

Analytical Method for Monitoring

Q: What analytical method can I use to monitor this compound and its degradation? A reverse-phase High-Performance Liquid Chromatography (HPLC) method is suitable. While a specific method for this compound degradation products was not found, one source provides a separation method for the intact compound [4].

  • Column: Newcrom R1 (or similar C18 reverse-phase column).
  • Mobile Phase: Acetonitrile/Water mixture, possibly with a modifier like phosphoric acid. For mass spectrometry (MS) compatibility, formic acid can be used instead [4].
  • Detection: UV detection at an appropriate wavelength.

The conceptual workflow for investigating and mitigating the degradation is as follows:

cluster_1 Stabilization Strategies Start Start: Benzyl Ester Degradation Issue Identify Identify Degradation Pathway (Base-Catalyzed Hydrolysis) Start->Identify Analyze Analyze Kinetics (Forced Degradation Study) Identify->Analyze Stabilize Develop Stabilization Strategy Analyze->Stabilize Monitor Monitor with HPLC Stabilize->Monitor S1 Adjust to Acidic pH Stabilize->S1 S2 Add Cosolvents (Glycerol, PEG 400) Stabilize->S2 S3 Control Storage Temperature Stabilize->S3

Important Troubleshooting Notes

  • Oxidative Degradation: Be aware that benzyl alcohol, a degradation product, can undergo autoxidation, which may lead to the formation of hydrogen peroxide and other impurities that can further accelerate the degradation of your primary compound [3].
  • Lack of General Catalysis: For the model compound, the degradation rate was not affected by changes in buffer concentration (at constant pH) or ionic strength, indicating the reaction is specifically catalyzed by hydroxide ions and not subject to general base or salt effects [2].

References

Benzyl Decanoate: Basic Chemical & Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the fundamental properties of a compound is the first step in designing a purification strategy. The table below summarizes key data for benzyl decanoate.

Property Value / Description Citation
CAS Number 42175-41-7 [1] [2]
Molecular Formula C₁₇H₂₆O₂ [1]
Molecular Weight 262.39 g/mol [1] [2]
Physical State White solid (at room temperature) [2]
Boiling Point ~400 °C @ 760 mmHg [2]
Melting Point ~76 °C [2]
logP 6.02 (estimated values of 5.70-6.18 also reported) [1] [2]
Solubility in Water ~0.15 mg/L @ 25 °C (practically insoluble) [2]
Solubility in Alcohol Soluble [2]

Analytical Method for HPLC Analysis

A reliable analytical method is crucial for monitoring the purity of your compound during purification. The following reverse-phase (RP) HPLC method has been specifically documented for this compound [1].

G Start Start HPLC Analysis MP Prepare Mobile Phase: Acetonitrile/Water/Phosphoric Acid Start->MP Column Column: Newcrom R1 (Low silanol activity RP column) MP->Column Conditions Set Detection Conditions (UV or MS-compatible) Column->Conditions Analyze Inject and Analyze Sample Conditions->Analyze End Evaluate Chromatogram for Purity Analyze->End

Detailed Methodology:

  • HPLC Column: The method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol activity, helping to reduce peak tailing and improve shape for basic analytes [1].
  • Mobile Phase: The mobile phase consists of a mixture of acetonitrile (MeCN), water, and phosphoric acid [1].
  • Mass Spectrometry Compatibility: For applications using Mass-Spec (MS) detection, phosphoric acid should be replaced with formic acid to prevent ion source contamination [1].
  • Method Scalability: This LC method is scalable and can be adapted for preparative separation to isolate impurities [1].

Frequently Asked Questions & Troubleshooting

Q1: What are the primary challenges in purifying this compound? The high logP value (≥6) indicates this molecule is extremely hydrophobic. This can make it challenging to develop reverse-phase HPLC methods without sufficient retention, and it will have a strong tendency to adsorb to surfaces and stick to non-polar impurities.

Q2: The HPLC peaks for my compound are broad or tailed. What could be the cause? Even with a dedicated method, you might encounter peak shape issues.

  • Cause 1: Secondary interactions with acidic silanol groups on the silica surface of the column. The recommended Newcrom R1 column is designed to mitigate this [1]. If using a different C18 column, this could be the primary cause.
  • Troubleshooting: Ensure you are using a high-quality, end-capped reverse-phase column. You can also try adding a low concentration (e.g., 0.1%) of formic acid or ammonium acetate to the mobile phase to help shield silanol interactions.

Q3: I cannot find a dedicated purification protocol. What is a general approach based on its properties? Given the available data, a logical purification workflow can be proposed.

G Start Crude this compound Option1 Option A: Crystallization Solvent: Alcohol/Water system Start->Option1 Option2 Option B: Flash Chromatography Stationary Phase: Silica Gel Mobile Phase: Hexane/Ethyl Acetate Start->Option2 Option3 Option C: Preparative HPLC Scale-up of provided analytical method Start->Option3 Analyze Analyze Purity Using HPLC Method Option1->Analyze Option2->Analyze Option3->Analyze End Pure Compound Analyze->End

  • Crystallization: Given its reported melting point of ~76°C, this compound can be solidified from a solution. A suitable starting point would be to dissolve the crude material in a minimal volume of a warm alcohol (like ethanol or methanol) and then slowly add water while cooling to induce crystallization [2].
  • Flash Chromatography: Utilize normal-phase silica gel with a non-polar to moderately polar solvent system, such as a gradient of hexane and ethyl acetate. Its high hydrophobicity means it will have a strong retention on reverse-phase media, which can also be exploited in preparative HPLC.

Q4: How can I track potential genotoxic impurities from synthesis? Benzyl halides are common alkylating agents and are classified as Potential Genotoxic Impurities (PGTIs). To analyze them at trace levels, a derivatization HPLC-UV approach is highly effective [3]. Using a reagent like 1-(4-Nitrophenyl) piperazine (4-NPP) shifts the detection wavelength to 392 nm, minimizing interference from the main product and allowing for sensitive quantification [3].

Key Recommendations

  • Start with Analysis: Always characterize your crude product using the provided HPLC method before selecting a purification technique.
  • Leverage Physical Properties: The solubility data and melting point are your best guides for developing a crystallization protocol.
  • Consider the Synthesis Pathway: Be aware of potential impurities from your specific synthetic route, such as benzyl halides, and employ specialized methods like derivatization HPLC for their detection if necessary [3].

References

Troubleshooting Guide: Reduction of Benzylic Compounds

Author: Smolecule Technical Support Team. Date: February 2026

You can adapt the principles from the table below to troubleshoot issues in related reduction experiments.

Common Problem Possible Causes Suggested Solutions
Low Yield of Desired Product Incomplete reduction; competing side reactions (e.g., elimination). Ensure stoichiometric reductant; for benzylic systems, confirm catalytic HI (0.1-0.6 equiv) with red phosphorus (0.4-0.7 equiv) is used [1].
Formation of Unwanted Byproducts (e.g., alkenes) Dehydration reaction is favored [1]. Increase concentration of HI to favor substitution/reduction over elimination; optimize reaction temperature [1].
No Reaction or Slow Conversion Insufficient catalyst or reducing agent; incorrect temperature [1]. Verify catalyst (HI) concentration and amount of red phosphorus; run reaction at 80°C [1].
Product Isolation Difficulties Complex mixture from unselective reaction. Switch to a biphasic toluene-water system to separate organic products from aqueous mineral acids easily [1].

Frequently Asked Questions

Q1: What is a common side reaction during the reduction of benzylic alcohols, and how can it be suppressed? A key side reaction is disproportionation, where benzyl alcohol converts to a mixture of benzaldehyde and toluene. This is particularly favored in aerobic oxidations. Research on supported Au-Pd nanoparticles shows that this reaction is sensitive to the catalyst support and oxygen concentration. Using a basic support like MgO instead of TiO₂ can substantially suppress disproportionation and reduce toluene formation [2].

Q2: Are there greener alternatives to traditional stoichiometric reductants? Yes. Modern approaches focus on catalytic and photocatalytic methods. One green method uses a cobalt-based catalyst supported on magnetic nanospheres with hydrogen peroxide as an oxidant under light irradiation [3]. Another innovative approach uses vanadium catalysts, LED light, and oxygen from the air to drive couplings, producing only water as a byproduct [4].

Q3: Can reduction protocols be designed with better atom economy and safety? Absolutely. Traditional protocols can be improved by using a biphasic reaction medium (e.g., toluene-water). This setup allows for the use of catalytic amounts of hydriodic acid (as low as 0.1 equiv) with red phosphorus as a terminal reductant. It offers milder conditions, easier separation of products from acids, and better mass efficiency compared to methods like the Barton-McCombie reaction [1].

Experimental Workflow for Troubleshooting Reductions

For a logical, step-by-step approach to diagnosing issues in reduction experiments, you can follow this workflow, which synthesizes concepts from the search results:

Start Start: Low Yield or Unwanted Byproducts Step1 Check Reaction Environment Start->Step1 Step1a Test Basic Support (e.g., MgO) to suppress disproportionation [2] Step1->Step1a Oxidation? Step1b Use Biphasic Medium (Toluene/Water) for easier separation [1] Step1->Step1b Reduction? Step2 Evaluate Catalyst & Oxidant/Reductant Step2a Employ Catalytic System: e.g., V catalyst, O₂, light [4] or Co catalyst, H₂O₂, light [3] Step2->Step2a Seek Greener Path? Step2b Ensure Catalytic HI & Red P for benzylic systems [1] Step2->Step2b Stoichiometric Path OK? Step3 Assess Reaction Parameters Step3a Increase [HI] to favor substitution over elimination [1] Step3->Step3a Byproducts from Elimination? Step3b Verify catalyst amount and temperature (e.g., 80°C) [1] Step3->Step3b Slow Conversion? Step4 Optimize & Re-test Step4->Step1 Not Improved End Successful Reaction Step4->End Improved Step1a->Step2 Step1b->Step2 Step2a->Step3 Step2b->Step3 Step3a->Step4 Step3b->Step4

Key Experimental Protocols for Reference

The detailed methodologies below can be cited as examples of robust, published procedures.

1. Catalytic Oxidation using a Cobalt Thioporphyrazine Catalyst [3]

  • Reaction Setup: Combine benzyl alcohol (1 mmol), the composite catalyst CoPz(S-Bu)₈/SiO₂@Fe₃O₄, and aqueous H₂O₂ (30%, 4 mmol) in water (10 mL) in a reactor.
  • Conditions: Irradiate the mixture with a Xe lamp (simulating visible light) while stirring at room temperature.
  • Work-up & Analysis: After the reaction, separate the catalyst using an external magnet. Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and analyze the products via gas chromatography (GC) or other suitable methods.

2. Reduction using Hydriodic Acid in a Biphasic Medium [1]

  • Reaction Setup: Dissolve the benzylic alcohol (1 mmol) in toluene (4 mL) in a reaction vessel. Add red phosphorus (0.4 mmol), followed by concentrated hydriodic acid (57% w/w, 3.0 mmol).
  • Conditions: Heat the mixture to 80°C for the required time (e.g., 0.25 to 2 hours, depending on the alcohol type).
  • Work-up & Analysis: Cool the mixture to room temperature and quench with a sodium thiosulfate solution (10% w/w, 10 mL) to remove any residual iodine. Extract the aqueous phase with dichloromethane (3 × 10 mL). Combine the organic phases, dry over MgSO₄, filter, and concentrate. Purify the crude product via chromatography.

References

Core Stability Parameters of Benzyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key physical properties related to the temperature stability of benzyl decanoate.

Parameter Value Conditions / Notes
Melting Point 76.00 °C At 760.00 mm Hg [1]
Boiling Point 345.00 °C [2] to 400.00 °C [1] At 760.00 mm Hg (values vary by source)
Flash Point 109.44 °C [1] to 110 °C [2] (Approx. 229.00 °F TCC); temperature at which liquid emits flammable vapor [1]

Standard Protocols for Stability Assessment

For a comprehensive stability assessment, you can employ the following established methodologies. The workflows for these testing strategies are illustrated in the diagrams below.

Strategy 1: Full ICH Stability Guideline Testing

This is the rigorous, internationally recognized standard for pharmaceutical development, which provides definitive data for regulatory submission [3].

Start Start: Drug Substance/Product LT Long-Term Study Start->LT Int Intermediate Study Start->Int Acc Accelerated Study Start->Acc LT_Cond 25°C ± 2°C / 60% RH ± 5% RH OR 30°C ± 2°C / 65% RH ± 5% RH Minimum 12 months LT->LT_Cond Int_Cond 30°C ± 2°C / 65% RH ± 5% RH Minimum 6 months Int->Int_Cond Acc_Cond 40°C ± 2°C / 75% RH ± 5% RH Minimum 6 months Acc->Acc_Cond

Strategy 2: Accelerated Predictive Stability (APS) Studies

This is a modern, efficient approach used in early drug discovery to predict long-term stability rapidly. It uses extreme conditions to accelerate degradation [3].

Start Select APS Conditions T1 Factor 1: Elevated Temperature Start->T1 T2 Factor 2: Controlled pH Start->T2 T3 Factor 3: Solvent System Start->T3 T1_Det Test at multiple temperatures e.g., 40°C, 50°C, 60°C, 70°C T1->T1_Det T2_Det Test in multiple buffers e.g., pH 1.0, 7.4, 10.0 T2->T2_Det T3_Det Consider co-solvents if needed (e.g., 5% DMSO) T3->T3_Det

Detailed APS Methodology (with example for hydrolytic stability) [4]:

  • Sample Preparation: Dissolve the compound in DMSO to make a concentrated stock solution (e.g., 4-500 mM). Dilute an aliquot of this stock with aqueous buffers to the final testing concentration (e.g., 25-200 µM), ensuring the final DMSO concentration is low (e.g., 5% v/v) to minimize cosolvent effects.
  • Buffer Systems: Use standardized buffers covering a physiologically and chemically relevant pH range, such as:
    • pH 1.0: 0.1 M Hydrochloric acid, simulating stomach conditions.
    • pH 7.4: Phosphate buffer, simulating physiological conditions.
    • pH 10.0: Borate buffer, for assessing base-catalyzed hydrolysis.
  • Incubation & Analysis: Immediately place samples in a temperature-controlled system (e.g., thermostated HPLC autosampler). Collect data points by injecting samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
  • Data Calculation: Assuming first-order degradation kinetics, plot the natural logarithm of the remaining compound concentration (or peak area) against time. The slope of the linear fit (k) is used to calculate the half-life (t₁/₂) with the formula: t₁/₂ = -ln(2) / k.

Frequently Asked Questions

Q1: What is the maximum temperature this compound can withstand during processing? While its boiling point is very high (above 345°C), the flash point of ~110°C is a critical safety parameter. For short-term processing like melting, staying close to its melting point (76°C) is prudent. For long-term storage, temperatures at or below 25°C (room temperature) are recommended to minimize any potential for slow degradation.

Q2: How can I quickly rank the stability of several ester compounds in early development? The APS approach is ideal for this. You can test all compounds under the same aggressive conditions (e.g., 50-80°C at various pH levels) over 24-48 hours. The half-lives calculated from these studies will allow you to reliably rank them from most stable to least stable, informing your lead compound selection [4].

Q3: My compound degraded significantly in an APS study. What are the mitigation strategies? This is a common discovery-phase challenge. Strategies include:

  • Formulation: Using non-aqueous vehicles, creating solid dispersions, or adding stabilizers to the formulation.
  • Prodrug Approach: If hydrolysis is the issue, modifying the ester to a more stable chemical group that converts back to the active drug in the body.
  • Packaging: Using specialized packaging (e.g., with desiccants) to control moisture, which is a key factor in hydrolysis.

References

Fundamental Properties of Benzyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the basic physicochemical properties of a compound is the first step in designing stability experiments. The following table summarizes key data for benzyl decanoate.

Property Value / Description Relevance to Stability & Experimentation
Chemical Name This compound [1] Identifies the compound for documentation and labeling.
CAS Number 42175-41-7 [1] Provides a unique identifier for sourcing and regulatory filings.
Molecular Formula C₁₇H₂₆O₂ [1] Essential for mass balance and understanding degradation products.
Physical State White solid (estimated) [1] Informs handling, storage, and dissolution protocols.
Solubility in Water 0.1487 mg/L at 25 °C (estimated) [1] Indicates very low aqueous solubility, guiding the choice of solvents for assays.
logP (o/w) 6.180 (estimated) [1] High lipophilicity suggests a potential for distribution into oily phases in formulations.
Primary Category Flavor and fragrance agent [1] Provides context for its common use and regulatory status.

The Role of pH in Preformulation and Stability Testing

While a specific pH-rate profile for this compound was not located, general principles of pH stability testing in drug development are well-established. Your experimental protocols should be designed around these principles.

  • Why pH Matters: The pH of a drug's environment is a critical factor that can directly influence its chemical stability and solubility. Even slight changes in pH can indicate that the active ingredient or excipients are undergoing chemical changes, which can alter the product's safety and potency [2]. For a hydrophobic ester like this compound, monitoring for pH-dependent hydrolysis is particularly important.
  • Objectives of pH Stability Studies: The primary goals are to determine a drug's shelf life, identify optimal formulation conditions (like buffer selection), and establish appropriate storage requirements [3]. This involves testing the drug substance and its compatibility with various excipients.
  • Methodology Overview: Stability-indicating methods must be developed and validated. This process involves:
    • Method Development: Tailoring sample preparation and analytical conditions to the specific molecule. This includes testing the method with stressed (e.g., acid/base-treated) samples to ensure it can detect degradation products [4].
    • Method Qualification & Validation: Under Good Manufacturing Practice (GMP) conditions, the analytical method must be formally validated. This confirms its performance characteristics, including specificity, accuracy, precision, and linearity, are suitable for their intended purpose [4].
    • Compendial Verification: If using a standard method from a pharmacopoeia (e.g., USP), you must verify that it works reliably in your specific laboratory with your product [4].

Troubleshooting Common pH and Stability Testing Issues

Here are some common challenges and solutions that can be incorporated into an FAQ for researchers.

FAQ 1: How do we generate a pH-rate profile for a new compound like this compound?

Answer: A pH-rate profile is established through a forced degradation study. Here is a detailed workflow:

Start Start: Prepare Stock Solution of this compound A A. Dispense Aliquots into Buffered Solutions Start->A B B. Incubate at Stressed Conditions (e.g., Elevated Temperature) A->B C C. Sample at Predefined Time Intervals B->C D D. Analyze Samples (e.g., HPLC, GC) C->D E E. Calculate Degradation Rate at Each pH D->E F F. Plot pH vs. Degradation Rate Constant E->F

Experimental Protocol:

  • Preparation: Dissolve this compound in a suitable water-miscible solvent (e.g., acetonitrile) to create a stock solution, given its low aqueous solubility [1].
  • Buffering: Dispense equal aliquots of the stock solution into a series of buffers covering a relevant pH range (e.g., pH 1-10). Use standard buffers like phosphate and citrate.
  • Stress Incubation: Incubate all samples at a controlled, elevated temperature (e.g., 40°C, 60°C) to accelerate degradation. Include a control sample at a refrigerated temperature.
  • Sampling: Withdraw samples from each pH condition at predetermined time points (e.g., 0, 1, 2, 4, 8 weeks).
  • Analysis: Quantify the remaining this compound in each sample using a stability-indicating method like High-Performance Liquid Chromatography (HPLC). The method must be able to separate this compound from any degradation products (like decanoic acid and benzyl alcohol) [4].
  • Data Modeling: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line is the apparent degradation rate constant (k_obs) at that pH.
  • Profile Creation: Plot k_obs against the pH value to generate the pH-rate profile, which will reveal the pH of maximum stability.

FAQ 2: Our pH meter gives inconsistent readings when testing viscous or non-aqueous samples. What should we do?

Answer: This is a common issue. Traditional pH meters are calibrated for aqueous solutions.

  • Solution A (Automation): Investigate automated pH meters that allow for easy probe changes and are designed to handle viscous samples more consistently, providing greater reliability and throughput [2].
  • Solution B (Calibration): Ensure rigorous and frequent calibration of the pH meter. Follow the manufacturer's recommendations for cleaning and storage meticulously. Soak the electrode in a storage solution overnight and run the calibration protocol before use [2].

FAQ 3: What are the key regulatory considerations for stability data submission?

Answer: Thorough documentation from preformulation and stability studies is crucial for regulatory submissions to agencies like the FDA or EMA.

  • Data Requirements: You must provide comprehensive data on the drug's physical and chemical properties, including its stability profile, degradation pathways, and compatibility with excipients [3].
  • Method Validation: Analytical methods used for stability testing must be fully validated, confirming their accuracy, precision, specificity, and linearity over the intended range [4].

Key Information Gaps and Further Research Directions

Based on the search results, here are the specific knowledge gaps and suggested actions to obtain the information you need:

  • Specific Degradation Kinetics: The search confirmed that a published pH-rate profile for this compound is not available. This data must be generated empirically through the forced degradation study outlined above.
  • Analytical Method Details: While general principles are covered, specific HPLC or GC method parameters (e.g., column type, mobile phase, detection wavelength) for analyzing this compound and its degradation products were not found. You will need to develop this method in-house.
  • Formulation-Specific Data: The stability of this compound will be different in a pure state versus within a specific formulation (e.g., a solution, cream, or long-acting injectable). Further experiments are needed to test stability in the final formulation matrix [5].

References

Conceptual Foundation: Degradation Kinetics & The Arrhenius Equation

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the degradation kinetics of a pharmaceutical compound is crucial for predicting its shelf-life and optimal storage conditions [1]. For many drugs in solution, the degradation follows apparent first-order kinetics [2] [1]. This means the rate of degradation is proportional to the concentration of the drug itself.

The dependence of the degradation rate on temperature is quantitatively described by the Arrhenius equation [3] [4] [5]. This relationship allows scientists to extrapolate stability data from high temperatures (used in accelerated studies) to normal storage temperatures.

The equation is expressed as: k = Ae^(-Ea/RT) Where:

  • k is the rate constant
  • A is the pre-exponential factor (or frequency factor)
  • Ea is the activation energy (J/mol)
  • R is the universal gas constant (8.314 J/mol·K)
  • T is the absolute temperature (Kelvin)

By taking the natural logarithm of both sides, the equation is transformed into a linear form: ln(k) = - (Ea/R) * (1/T) + ln(A) [4] [5]

A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line. The activation energy (Ea) can be calculated from the slope (-Ea/R), and the pre-exponential factor (A) can be determined from the y-intercept (ln(A)) [3] [5].

The workflow below illustrates the key steps involved in conducting this type of stability study.

A Prepare drug solutions at various pH levels and temperatures B Sample at timed intervals and analyze concentration (e.g., via HPLC) A->B C Determine first-order rate constant (k) for each temperature B->C D Plot ln(k) vs. 1/T (Arrhenius Plot) C->D E Calculate Activation Energy (Ea) from slope D->E F Extrapolate rate constant (k) to room temperature E->F G Predict shelf-life (e.g., t90) F->G

Experimental Protocol & Data Analysis: A Case Study with Benzyl Nicotinate

The following methodology and data are adapted from a published study on benzyl nicotinate, which serves as an excellent model for the process you would follow with benzyl decanoate [2].

Detailed Experimental Methodology [2]

  • Preparation of Buffer Solutions: Prepare buffer solutions covering a relevant pH range (e.g., 2.0 to 10.0). Maintain a constant ionic strength for all buffers by adding a calculated amount of potassium chloride.
  • Stock and Working Solutions: Prepare a methanolic stock solution of the drug. Dilute this stock with the buffer solutions to achieve the desired working concentration for kinetic studies.
  • Kinetic Measurement:
    • Keep the drug solutions in a controlled temperature water bath (e.g., 50 ± 0.2 °C). Studies are typically repeated at other temperatures (e.g., 60°C, 70°C) to generate data for the Arrhenius plot.
    • At predetermined time intervals, withdraw aliquots from the solution and analyze them using a stability-indicating method like High-Performance Liquid Chromatography (HPLC).
  • Data Calculation:
    • For each temperature, plot the natural logarithm of the percentage of drug remaining versus time.
    • The slope of the linear plot is the apparent first-order rate constant (kobs) for that temperature.

Summary of Kinetic Data at 50°C [2] Table 1: The observed rate constants and half-lives for the degradation of benzyl nicotinate in aqueous solution at 50°C.

pH Buffer Type kobs (min⁻¹) Half-life, t¹/² (min)
2.02 Hydrochloric acid - -
3.04 Hydrochloric acid - -
7.40 Phosphate 0.0051 135.9
8.01 Borate 0.0116 59.7
9.04 Borate 0.0432 16.0
9.62 Borate 0.1159 6.0
10.00 Borate 0.2221 3.1

Activation Energy Calculation [2]

By measuring the rate constant (k) at different temperatures, the activation energy can be determined. The data below is for benzyl nicotinate at pH 7.4 and pH 9.04.

Table 2: Temperature dependence of the degradation rate constant for benzyl nicotinate.

pH Temperature (°C) kobs (min⁻¹) 1/T (K⁻¹) ln(kobs)
7.40 50 0.0051 0.003095 -5.278
7.40 60 0.0086 0.003003 -4.756
7.40 70 0.0168 0.002915 -4.085
7.40 80 0.0264 0.002832 -3.634
9.04 50 0.0432 0.003095 -3.142
9.04 60 0.0693 0.003003 -2.669
9.04 70 0.1130 0.002915 -2.181
9.04 80 0.1690 0.002832 -1.778

From the slopes of the Arrhenius plots, the study calculated the activation energies [2]:

  • At pH 7.40: Ea = 70.7 kJ/mol
  • At pH 9.04: Ea = 55.0 kJ/mol

Frequently Asked Questions & Troubleshooting

Q1: Why is my Arrhenius plot not linear? A non-linear Arrhenius plot can indicate a change in the degradation mechanism across the temperature range studied [2]. It could also be due to experimental artifacts, such as:

  • Evaporation of solvent at higher temperatures, changing the concentration.
  • Poor temperature control in the water bath.
  • Analytical error in measuring the drug concentration at different time points.

Q2: How can I improve the stability of an ester like this compound in an aqueous formulation? The stability of benzyl nicotinate was significantly increased by incorporating co-solvents like glycerol or polyethylene glycol 400 into the aqueous solution [2]. This is a common strategy to reduce hydrolysis for hydrolysis-sensitive drugs.

Q3: My drug degradation is too slow to measure at room temperature. How can I get useful data? This is a common challenge. The standard solution is to conduct accelerated stability studies at elevated temperatures (e.g., 50°C, 60°C, 70°C) and then use the Arrhenius equation to extrapolate the rate constant to your desired storage temperature (e.g., 25°C) [2] [1]. This is a well-accepted practice in pharmaceutical development.

Q4: What is the difference between formation energy and stability for a material? Machine learning models can sometimes predict a compound's formation energy (energy to form from its elements) well. However, true thermodynamic stability depends on the energy of decomposition relative to all other compounds in its chemical space. Accurate formation energy predictions do not automatically guarantee accurate stability predictions, as stability is a relative measure [6].

References

benzyl decanoate glycerol polyethylene glycol stabilization

Author: Smolecule Technical Support Team. Date: February 2026

Glycerol as a Green Solvent

Glycerol is valued as a biodegradable, non-toxic, and reusable solvent in synthetic chemistry.

Troubleshooting Guide: Glycerol in Condensation Reactions

Issue Possible Cause Suggested Solution
Low yield of product Loss of glycerol solvent activity Reuse glycerol solvent up to a maximum of four times. Fresh glycerol may be required [1].
Reaction not proceeding Incorrect substrate Ensure you are using the correct ketones or aldehydes for the specific reaction (e.g., with o-phenylenediamine) [1].
Difficulty in product isolation High viscosity of glycerol Dilute the reaction mixture with water or a less viscous solvent to facilitate extraction and purification.

Protein & Nanocarrier PEGylation

PEGylation involves attaching polyethylene glycol (PEG) chains to molecules like proteins, peptides, or nanocarriers to enhance their therapeutic properties [2] [3] [4]. The following workflow outlines a general site-specific PEGylation experiment.

G Start Start: Protein Analysis A PEG Selection (Linear/Branched, MW) Start->A B Design Conjugation Strategy (e.g., Amine vs. Thiol) A->B C PEGylation Reaction B->C D Purification & Characterization (SEC, MS, SDS-PAGE) C->D E Scale-up & Optimization D->E End Final Product E->End

Frequently Asked Questions: PEGylation

  • What are the primary benefits of PEGylation? PEGylation can significantly extend a therapeutic's circulation half-life, reduce its immunogenicity (the tendency to provoke an immune response), improve solubility, and enhance stability against proteolytic degradation [2] [5] [3].

  • What is the 'Accelerated Blood Clearance (ABC)' phenomenon? The ABC phenomenon occurs when a first dose of a PEGylated drug triggers the production of anti-PEG IgM antibodies. A subsequent dose is then cleared much more rapidly from the bloodstream, reducing its efficacy. This is a known immunogenicity concern with PEGylated formulations [6].

  • My PEGylated protein has lost biological activity. What could be wrong? A loss of activity often results from PEGylation at or near the protein's active site or receptor-binding site. To mitigate this, shift from random PEGylation (first-generation) to site-specific PEGylation (second-generation). Methods like pH-controlled N-terminal conjugation or using engineered cysteine residues can place the PEG chain in a location that minimizes interference with biological activity [2] [4].

  • How can I characterize and quantify my PEGylated product? PEGylated products can be characterized using a combination of techniques. Common methods include:

    • Size Exclusion Chromatography (SEC): To separate and analyze by hydrodynamic volume [7] [4].
    • Mass Spectrometry (MS): To determine molecular weight and the degree of PEGylation [7] [3].
    • Charged Aerosol Detection (CAD): This is particularly useful for detecting and quantifying PEG and PEGylation reagents, which lack strong chromophores for UV detection [7].

Stabilization with PEGylated Nanocarriers

Conjugating therapeutic molecules to nanocarriers like gold nanoparticles (AuNPs) that are coated with PEG can dramatically improve stability and enable targeted delivery [8] [9].

Case Study & Data: Stabilizing Peptide-Drug Conjugates (PDCs)

Researchers conjugated unstable PDCs to PEG-coated gold nanoparticles (PDC-PEG-AuNP). The results demonstrated a significant extension of the PDCs' half-life while retaining cytotoxicity toward target cancer cells [8].

Formulation Half-Life (Free PDC) Half-Life (PDC-PEG-AuNP) Cytotoxicity After 72h Pre-incubation

| PDC-Chlorambucil | 10.6 min | 21.0 hours | Free PDC: Inactive PDC-PEG-AuNP: Active [8] | | PDC-Melphalan | 15.4 min | 22.3 hours | Free PDC: Inactive PDC-PEG-AuNP: Active [8] | | PDC-Bendamustine | 12.8 min | 21.9 hours | Free PDC: Inactive PDC-PEG-AuNP: Active [8] |

Key Considerations & Emerging Challenges

While PEGylation is a powerful technology, it is not without its challenges. A balanced view is crucial for successful experimental design.

  • The PEG Immunogenicity Paradox: Despite PEG's traditional reputation for being "stealthy" and non-immunogenic, evidence shows it can indeed elicit an immune response (the ABC phenomenon), which can reduce the efficacy of repeat dosing [6].
  • The Balance of Stealth and Uptake: While a PEG "corona" helps nanocarriers evade the immune system, it can also sterically hinder their uptake by the target cells. This is a critical trade-off, especially for drugs that need to enter cells to work (e.g., DNA, siRNA) [6] [9]. Strategies like using labile PEG links that break in the tumor microenvironment are being developed to overcome this [6] [9].
  • Analytical Complexity: The heterogeneity of PEGylated products (different chain lengths, attachment sites) makes their characterization more complex than for unmodified molecules, requiring specialized analytical methods [7] [4].

References

Chemical Profiles and Common Uses of Benzyl Esters

Author: Smolecule Technical Support Team. Date: February 2026

Benzyl esters are versatile compounds used in organic synthesis and product formulation. The table below summarizes key esters.

Ester Name Chemical Formula Molecular Weight (g/mol) Key Physical Properties Primary Applications
Benzyl Decanoate C17H26O2 262.39 White solid; MP: ~76°C; BP: ~400°C; logP (est.): 6.18; Low water solubility [1]. Flavor and fragrance agent [1].
Benzyl Hexanoate C13H18O2 206.28 Information missing Information missing
Benzyl Ester (general) R-COO-CH2-C6H5 Varies Information missing Protecting group for carboxylic acids in organic synthesis [2] [3] [4].
Benzyloxycarbonyl (Cbz) - - Information missing Protecting group for amines in peptide synthesis and drug development [3].

Key Applications in Research and Development

  • Benzyl Esters as Protecting Groups: Benzyl esters are crucial in multi-step synthesis, particularly for peptides and complex molecules, protecting carboxylic acid groups from reacting under acidic or basic conditions [4]. They are typically removed via hydrogenolysis using catalysts like Pd/C with hydrogen sources [3] [4].
  • This compound in Flavors and Fragrances: this compound is primarily used as a flavor and fragrance ingredient. Its use levels in food categories are well-documented, with higher levels in products like ready-to-eat savories [1].
  • Synthetic Methods for Benzyl Esters: Recent research focuses on innovative synthesis methods. One efficient method is the Cu₂O/C₃N₄-catalyzed selective oxidation of benzyl ethers at room temperature, offering high yields and reduced oxidant requirements [5]. Direct esterification of carboxylic acids with toluene via palladium-catalyzed C-H acyloxylation provides an atom-economic alternative [4].

Experimental Protocols for Key Reactions

Protocol 1: Catalytic Oxidation of Benzyl Ethers to Esters

This method describes synthesizing benzyl benzoate analogs, including methyl benzoate, from benzyl ethers [5].

  • Reaction Setup: In a Schlenk tube connected to an air balloon, combine benzyl methyl ether (0.2 mmol), Cu₂O/C₃N₄ catalyst (10 mol%), TBHP (70 wt% in H₂O, 1.5 equiv.), and acetone (1 mL).
  • Reaction Conditions: Stir the mixture at room temperature for 18 hours in air.
  • Work-up and Isolation: Filter off the catalyst. Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 20:1) to isolate the ester.
Protocol 2: Deprotection of Benzyl Esters via Hydrogen Transfer

This lab-scale method uses in-situ hydrogen generation for safe and efficient deprotection [3].

  • Reaction Setup: To a solution of the benzyl ester (e.g., 1a) and 10% Pd-C in MeOH, add sodium borohydride (10 equivalents) portion-wise.
  • Reaction Conditions: The reaction proceeds rapidly at room temperature.
  • Work-up and Isolation: Upon completion (monitored by TLC), filter the mixture and concentrate the filtrate to obtain the deprotected carboxylic acid in high yield.

Research Considerations for Selection

  • Stability and Orthogonality: Benzyl esters are stable under mild acidic and basic conditions, making them orthogonal to other protecting groups like tert-butyl esters [3] [4].
  • Cleavage Specificity: Deprotection methods can be tailored for selectivity. Ammonia or pyridine can inhibit Pd-C catalyzed hydrogenolysis of benzyl ethers while allowing cleavage of benzyl esters [4]. Nickel boride in methanol can chemoselectively cleave benzyl esters without affecting methyl, ethyl, or tert-butyl esters [4].
  • Safety and Handling of this compound: this compound has a flash point of about 109.4°C [1]. While no specific GHS hazard statements were identified in the search results, standard laboratory safety practices should always be followed.

Pathways for Synthesis and Deprotection of Benzyl Esters

The diagram below summarizes common pathways for the formation and cleavage of benzyl esters in synthetic chemistry.

cluster_synthesis Synthesis Pathways cluster_deprotection Deprotection Pathways CarboxylicAcid Carboxylic Acid SynthPath1 Esterification with Benzyl Alcohol CarboxylicAcid->SynthPath1 SynthPath2 Oxidation of Benzyl Ethers (Cu₂O/C₃N₄, TBHP, Acetone, rt) CarboxylicAcid->SynthPath2 Indirect SynthPath3 Pd-catalyzed C-H Acyloxylation with Toluene CarboxylicAcid->SynthPath3 BenzylEster Benzyl Ester DeprotPath1 Catalytic Hydrogenation (H₂, Pd/C) BenzylEster->DeprotPath1 DeprotPath2 Transfer Hydrogenation (Pd-C/NaBH₄, MeOH, rt) BenzylEster->DeprotPath2 DeprotectedAcid Deprotected Acid SynthPath1->BenzylEster SynthPath2->BenzylEster SynthPath3->BenzylEster DeprotPath1->DeprotectedAcid DeprotPath2->DeprotectedAcid

References

benzyl decanoate compared to benzyl nicotinate degradation

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Profile of Benzyl Nicotinate

The degradation kinetics of benzyl nicotinate have been systematically studied in aqueous solution. The key experimental findings and protocols are summarized below.

Experimental Protocol Summary:

  • Analytical Method: High Performance Liquid Chromatography (HPLC) with a Zorbax SB-CN column and a methanol-water-acetic acid (50:50:1) mobile phase [1].
  • Conditions: Degradation was studied over a pH range of 2.0 to 10.0, with detailed kinetics analyzed at 50 ± 0.2 °C and a constant ionic strength of 0.4 mol/L [1].
  • Kinetic Analysis: The degradation followed apparent first-order kinetics. The observed rate constants (kₒbₛ) and half-lives (t₁/₂) at various pH levels are shown in the following table [1].

Table 1: Degradation Kinetics of Benzyl Nicotinate at 50°C [1]

pH Buffer System Observed Rate Constant (kₒbₛ, min⁻¹) Half-Life (t₁/₂, min)
2.02 Hydrochloric acid Not detected -
3.04 Hydrochloric acid Not detected -
7.40 Phosphate 0.0051 135.9
8.01 Borate 0.0116 59.7
9.04 Borate 0.0432 16.0
9.62 Borate 0.1159 6.0
10.00 Borate 0.2221 3.1

Key Findings:

  • pH Dependence: Benzyl nicotinate is stable in acidic conditions (pH 2-3) but undergoes significant hydroxide ion-catalyzed hydrolysis in neutral to basic environments (pH 7.4-10) [1].
  • Mechanism: The degradation proceeds via a pseudo-first-order reaction where the rate is directly dependent on the concentration of hydroxide ions [1].
  • Temperature Dependence: The reaction rate increases with temperature, with activation energies of 70.7 kJ/mol at pH 7.4 and 55.0 kJ/mol at pH 9.04 [1].
  • Stabilization: The addition of co-solvents like glycerol or polyethylene glycol 400 significantly reduces the degradation rate in aqueous solutions [1].

The following diagram illustrates the experimental workflow and the hydrolysis pathway of benzyl nicotinate.

G Start Start: Aqueous Solution of Benzyl Nicotinate Condition1 Condition: Acidic pH (2.0-3.0) Start->Condition1 Condition2 Condition: Neutral/Basic pH (7.4-10.0) Start->Condition2 Result1 Result: Stable No Degradation Condition1->Result1 Result2 Result: Hydrolysis Degradation to Nicotinic Acid and Benzyl Alcohol Condition2->Result2 Analysis Analysis: HPLC Monitoring (First-Order Kinetics) Result2->Analysis Quantifies Rate

Comparison with Benzyl Decanoate

A direct comparison of degradation kinetics cannot be made due to the lack of kinetic data for this compound. The following table contrasts the two compounds based on available information.

Table 2: Property Comparison of this compound and Benzyl Nicotinate

Property This compound Benzyl Nicotinate
CAS Number 42175-41-7 [2] [3] Information not available in search results
Molecular Formula C₁₇H₂₆O₂ [2] Information not available in search results
Major Application Flavor and fragrance agent [3] Rubefacient; used in pharmaceuticals and cosmetics [1]
Aqueous Solubility Practically insoluble (0.1487 mg/L at 25°C) [3] Soluble enough for analytical study in buffer solutions [1]
Log P (est.) 6.02 [2] to 6.18 [3] (Highly lipophilic) Information not available in search results
Degradation Data Not found in the searched literature Well-characterized (see Table 1) [1]
Known Degradation Information not available Hydroxide ion-catalyzed hydrolysis [1]

Implications for Research and Development

The absence of degradation data for this compound represents a significant knowledge gap. Here's what this means for professionals:

  • For Formulators: The stability of benzyl nicotinate is a known and manageable variable; its degradation can be minimized by maintaining a low pH and using co-solvents like glycerol or PEG 400 [1]. In contrast, developing stable formulations with this compound would require preliminary stability studies to establish its degradation profile under relevant conditions.
  • For Analytical Scientists: Robust HPLC methods are available to study the degradation of benzyl esters, as demonstrated for benzyl nicotinate [1]. A similar methodological approach could be applied to investigate the stability of this compound.
  • For Regulatory Affairs: this compound has established usage levels as a flavoring agent in various food categories [3]. Any new pharmaceutical or cosmetic application would require the generation of stability data to meet regulatory standards.

How to Proceed

To make an informed decision between these two compounds for a specific application, you may need to:

  • Conduct Primary Research: Perform forced degradation studies on this compound using protocols similar to those used for benzyl nicotinate [1].
  • Expand Literature Review: Search specialized databases like SciFinder or Reaxys for any degradation studies on this compound or structurally similar aliphatic benzyl esters.
  • Consult Suppliers: Inquire with chemical suppliers for any in-house stability data or technical reports on this compound [3].

References

benzyl decanoate logP comparison similar esters

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Profile of Benzyl Decanoate

The table below summarizes the available data for this compound. Please note that the provided logP values are estimates, and a single, authoritatively established experimental value was not found in the searched literature.

Property Value Notes/Source
CAS Number 42175-41-7 [1] [2]
Molecular Formula C₁₇H₂₆O₂ [1] [2]
Molecular Weight 262.39 - 262.39 g/mol [1] [2]
Estimated LogP 6.02 [2], 6.18 (est) [1] These are predicted or estimated values.
Experimental LogP Information not located A direct, experimentally determined value was not found in the search results.
Boiling Point 345 °C [1]
Density 0.956 [1]
Physical Description Colorless oily liquid [1]

The Significance of LogP in Research

The partition coefficient, or LogP, is a crucial parameter in drug discovery and pesticide development. It measures a compound's lipophilicity, indicating how a solute distributes itself between octanol and water at near-infinite dilution [3].

  • Role in Drug Discovery: LogP is a key descriptor in numerous Quantitative Structure-Activity Relationship (QSAR) studies. It helps predict a compound's behavior, such as skin penetration, solubility, and general toxicity [4]. One of the most famous applications is in Lipinski's Rule of 5, which suggests that for a molecule to have good oral bioavailability, its LogP should ideally be between 0 and 5 [3].
  • Role in Pesticide Development: For pesticides, LogP helps predict mobility within plants. Lipophilic compounds (LogP > ~3.2) tend to remain at the application site (contact activity), while more hydrophilic ones (LogP < ~3.2) can be translocated systemically through the plant's vascular system [5].

Methodologies for LogP Determination

A key reason for the difficulty in finding a single definitive LogP value is that it can be determined through various experimental and computational methods, which can yield different results [6].

The following diagram outlines the primary approaches for determining LogP values.

G LogPDetermination LogP Determination Methods Experimental Experimental LogPDetermination->Experimental Computational Computational (Prediction) LogPDetermination->Computational ShakeFlask Shake-Flask Method Experimental->ShakeFlask HPLC HPLC Method Experimental->HPLC Atomic Atomic/Additive Methods (e.g., ALogP) Computational->Atomic Fragment Fragment/Compound Methods (e.g., CLogP) Computational->Fragment PropertyBased Property-Based Methods (e.g., MLogP) Computational->PropertyBased Consensus Consensus Modeling (e.g., JPlogP) Computational->Consensus

Experimental Protocols

  • Shake-Flask Method: This is a classic, direct measurement technique. The compound is dissolved in a mixture of pre-saturated octanol and water, which is then shaken vigorously to reach equilibrium. The concentration of the compound in each phase is subsequently analyzed, often using techniques like UV spectroscopy or HPLC, to calculate the partition coefficient [7].
  • HPLC Method: As indicated for this compound, a reverse-phase High-Performance Liquid Chromatography (HPLC) method can be used. The retention time of a compound on a hydrophobic column correlates with its lipophilicity. By comparing with known standards, a LogP value can be estimated [2]. This method is particularly useful for impure samples or very lipophilic compounds.

Computational Prediction Methods

Computational approaches are widely used for rapid prediction and can be categorized as follows [4] [6]:

  • Atomic/Additive Methods: These methods assign a contribution value to each atom type and sum them for the entire molecule (e.g., ALogP). They are fast but can be less accurate for complex molecules.
  • Fragment/Compound Methods: These use contributions from larger molecular fragments with known experimental values (e.g., CLogP, ACD/LogP). They often perform well for standard small molecules.
  • Property-Based Methods: These use QSAR models based on whole-molecule descriptors (e.g., MLogP).
  • Consensus Modeling: This approach averages predictions from multiple methods to improve accuracy, as seen in the development of the JPlogP predictor [4].

Recommendations for Further Research

Given the scarcity of direct comparative data, you may need to take a more investigative approach:

  • Consult Specialized Databases: Search dedicated physicochemical property databases like PubChem or SciFinder-n. The PhysProp database is a major public source of experimental LogP data used to train many prediction models [4].
  • Empirical Determination: If precision is critical for your research, consider conducting your own experimental measurements using the shake-flask or HPLC methods.
  • Evaluate Multiple Predictors: Use several commercial or open-source software tools (e.g., those implementing XLogP, ALogP, CLogP) to calculate LogP for this compound and its potential comparator esters. Comparing these results can provide a range of expected values and highlight any significant outliers [6].

References

Reported HPLC Method for Benzyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

One source mentions an HPLC method for benzyl decanoate, but it is based on a proprietary algorithm rather than experimental data [1].

  • Application: Separation of this compound
  • Column: Newcrom R1 (a reverse-phase column with low silanol activity)
  • Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid
  • Notes: For Mass-Spec (MS) applications, phosphoric acid should be replaced with formic acid. The method is scalable and can be used for pharmacokinetics or preparative separation [1].

Standard HPLC Method Validation Framework

For a method to be reliable and acceptable for use in drug development, it must undergo a rigorous validation process. The following parameters, as outlined by ICH, USP, and FDA guidelines, are required to prove the method is suitable for its intended purpose [2] [3].

Start Start: HPLC Method Validation Specificity Specificity/Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Range Range Accuracy->Range LOD_LOQ LOD & LOQ Range->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated HPLC Method Robustness->End

The table below details the core parameters that must be validated for an HPLC method.

Validation Parameter Experimental Methodology & Purpose Typical Acceptance Criteria
Specificity/Selectivity [2] [3] Ability to accurately measure the analyte (e.g., this compound) in the presence of other components like impurities, degradants, or excipients. Demonstrated by analyzing blank samples and spiked samples. No interference at the retention time of the analyte [2].
Accuracy [4] [2] Closeness of test results to the true value. Determined by spiking known amounts of the analyte into a sample matrix (recovery study). Recovery of 98–102% for drug substance assays [4] [2].
Precision [4] [2] [3] Degree of agreement among individual test results. Includes repeatability (intra-day, same conditions) and intermediate precision (inter-day, different analysts or equipment). RSD (Relative Standard Deviation) ≤ 1-2% for repeatability of retention time and peak area [4] [3].
Linearity [4] [2] Ability to obtain test results proportional to the concentration of the analyte. Demonstrated by analyzing samples at a minimum of 5 concentrations across the expected range. Correlation coefficient (r²) ≥ 0.999 [4].
Range [2] The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity are demonstrated. Typically 80-120% of the test concentration for assay methods [2].
LOD & LOQ [4] [2] LOD (Limit of Detection): Lowest amount of analyte that can be detected. LOQ (Limit of Quantification): Lowest amount that can be quantified with acceptable precision and accuracy. LOD: Signal-to-noise ratio ≥ 3:1. LOQ: Signal-to-noise ratio ≥ 10:1 and RSD ≤ 10% [2].
Robustness [4] [3] Capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, flow rate, mobile phase pH). The method should remain specific, accurate, and precise under all varied conditions [3].

How to Proceed with Method Development and Validation

Since a fully validated method for this compound is not available in the public domain, you may need to develop and validate one yourself. Here is a suggested workflow:

  • Method Development: The method from SIELC can serve as a starting point [1]. You will need to experimentally optimize parameters like the mobile phase ratio, column temperature, and flow rate to achieve good separation and peak shape for your specific sample.
  • System Suitability Testing: Before and during validation, perform system suitability tests to ensure the HPLC system is performing correctly. Key parameters include plate count (N), tailing factor (T), and reproducibility of injections [3].
  • Full Method Validation: Follow the established guidelines (ICH, USP) to systematically validate all parameters mentioned in the table above for your optimized method [2] [3].
  • Documentation: Prepare a detailed validation standard operating procedure (SOP) and report that documents all experiments, data, and results against the pre-defined acceptance criteria [3].

References

benzyl decanoate fragrance performance comparison

Author: Smolecule Technical Support Team. Date: February 2026

Fragrance Stability Testing Methods

The general principles and methods for evaluating fragrance stability are well-established. The table below summarizes the key testing protocols used in the industry to assess how a fragrance performs over time [1].

Testing Method Purpose Typical Experimental Conditions
Accelerated Stability Testing Predict long-term stability and shelf life Exposure to elevated temperatures (e.g., 40°C) for weeks or months to simulate longer periods [1].
Light Exposure Testing Assess impact of light on fragrance and color Controlled exposure to UV and/or visible light in specialized cabinets [1].
Freeze-Thaw Testing Evaluate physical stability to temperature extremes Repeated cycling between freezing (e.g., -10°C to 5°C) and room temperature [1].
Real-Time Stability Testing Monitor performance under actual storage conditions Storage at ambient conditions (e.g., 25°C, 60% relative humidity) for the intended product shelf life [1].

Key Tools for Fragrance Analysis

The following equipment is critical for conducting the experiments and measuring changes in the fragrance [1].

  • Climate Chambers: Precisely control temperature and humidity for accelerated and real-time testing.
  • UV Light Cabinets: Simulate the effects of sunlight and indoor lighting.
  • Freezers and Refrigerators: Provide controlled low-temperature environments.
  • Viscometers: Detect physical changes by measuring the thickness or viscosity of the fragrance solution.
  • Spectrophotometers: Identify changes in the fragrance's color or clarity, which can indicate chemical instability [1].

Experimental Workflow for Stability Assessment

The diagram below outlines a logical workflow for conducting a comprehensive fragrance stability study, incorporating the methods described above.

Start Start: Formulate Fragrance A1 Accelerated Aging Test Start->A1 A2 Light Exposure Test Start->A2 A3 Freeze-Thaw Test Start->A3 B1 Analyze Physical Changes (e.g., Viscosity, Color) A1->B1 A2->B1 A3->B1 B2 Analyze Olfactory Changes (e.g., Scent Profile) B1->B2 C1 Compile and Compare Data B2->C1 End Determine Shelf Life and Optimal Conditions C1->End

References

The Search for Benzyl Decanoate's Thermochromic Properties

Author: Smolecule Technical Support Team. Date: February 2026

A review of the search results reveals no connection between benzyl decanoate and thermochromism. The chemical data sheet for this compound describes it as a "white solid" used in flavors and fragrances, with no mention of any color-changing properties [1].

In contrast, the scientific literature describes several well-established families of thermochromic materials, which can be categorized as follows [2] [3]:

  • Organic Thermochromics: This group includes thermochromic liquid crystals and leuco dyes. Leuco dye systems are particularly complex, requiring a colorant, a color developer (a weak acid like Bisphenol A), and a solvent medium housed within microcapsules to function [4] [3].
  • Inorganic & Hybrid Thermochromics: These materials, such as vanadium dioxide (VO₂) or copper mercury iodide, change color due to mechanisms like semiconductor-to-metal transitions or solid-state phase transitions [2] [4].

Comparison of Established Thermochromic Materials

The table below summarizes the key characteristics of major thermochromic material types for comparison.

Material Type Mechanism of Action Typical Transition Key Characteristics Common Applications [4] [3]
Leuco Dyes Acid-base reaction in a solvent matrix; molecular structure change (e.g., ring-opening) [4] [3] Reversible color/transparent (e.g., colored to colorless) Wide color range; less accurate temperature response; microencapsulated for protection [3]. Novelties (mugs, toys), product packaging, approximate temperature indicators [4].
Liquid Crystals Selective reflection of light due to changes in molecular layer spacing with temperature [4]. Reversible color sequences (e.g., red to blue) High accuracy; limited color range (dark/spectral/dark); difficult to work with [4]. Precision thermometry, battery testers, mood rings [4].
Inorganic Solids Phase transition (e.g., semiconductor-to-metal) or change in crystal field/cordination geometry [2]. Reversible or irreversible color change (e.g., red to brown) Often robust; can operate at high temperatures; color changes can be subtle or dramatic [2]. High-temperature coatings, smart windows (VO₂), sensors [2].

Experimental Pathways for Thermochromic Analysis

For researchers interested in evaluating the potential thermochromic properties of a compound like this compound, or characterizing known thermochromic materials, the diagram below outlines a general experimental workflow.

cluster_1 Methodology & Data Collection start Material Sample (this compound) prep Sample Preparation start->prep opt1 Optical Spectroscopy (UV-Vis, FTIR) prep->opt1 opt2 Thermal Analysis (DSC, TGA) prep->opt2 struct Structural Analysis (XRD, Microscopy) prep->struct eval Performance Evaluation opt1->eval opt2->eval struct->eval end Data Synthesis & Mechanism Proposal eval->end

The key experiments involved in this workflow include:

  • Optical Spectroscopy (UV-Vis, FTIR): To detect changes in the material's absorption or transmission of light at different temperatures, which is direct evidence of thermochromism [2].
  • Thermal Analysis (DSC, TGA): To identify phase transitions (e.g., using Differential Scanning Calorimetry (DSC)) that are often responsible for color changes, and to determine the thermal stability of the material (e.g., using Thermogravimetric Analysis (TGA)) [2] [3].
  • Structural Analysis (XRD, Microscopy): To investigate changes in crystal structure (e.g., using X-ray Diffraction (XRD)) or morphology at the micro-scale that correlate with color changes [2].

Research Implications and Conclusions

  • No Documented Evidence: this compound is not recognized in the scientific literature as a thermochromic material. Research efforts aimed at discovering this property would be breaking new ground.
  • Pathways for Investigation: If investigating this compound, the established mechanisms of leuco dyes are a relevant starting point, as they involve organic esters in a composite system. Research could explore its potential role as a solvent within such a microencapsulated system [3].

References

benzyl decanoate solvent extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Benzyl Decanoate

The information found is limited to its chemical properties and an analytical method, rather than its performance as an extraction solvent [1].

Property Value / Information
CAS Number 42175-41-7 [1]
Molecular Formula C17H26O2 [1]
Molecular Weight 262.394 g/mol [1]
LogP 6.02 [1]
Synonyms Decanoic acid, phenylmethyl ester [1]
Relevant Application Analyzed by reverse-phase (RP) HPLC using a mobile phase of acetonitrile, water, and phosphoric acid [1]

A Framework for Your Comparison Guide

Since a ready-made comparison is not available, you can construct one by designing and executing a standardized experiment. Here is a proposed protocol based on common practices in solvent efficiency testing.

Experimental Design Overview

The core of the guide would be a laboratory study comparing the extraction efficiency of this compound with other common solvents for a specific model compound or a class of compounds (e.g., caffeine, a specific drug intermediate, or a natural product).

Proposed Comparative Solvents

You should select a range of solvents with varying properties for a meaningful comparison. A potential set could include:

  • This compound (the subject of interest)
  • Benzyl alcohol (a chemically related solvent with known high dissolving power for some compounds like lignin [2] and use in decaffeination [3])
  • n-Decane (as an aliphatic control)
  • Ethyl acetate (a common and versatile extraction solvent [3])
  • Dichloromethane (a classic but less green solvent for benchmarking)
Key Experimental Workflow

The following diagram outlines the key steps for a standardized comparison experiment.

start Start Experiment step1 Prepare Standardized Solute Solution start->step1 step2 Perform Liquid-Liquid Extraction step1->step2 step3 Separate Phases and Analyze step2->step3 step4 Calculate Key Metrics step3->step4 data_table Extraction Efficiency (%) Partition Coefficient (K) Selectivity step3->data_table Collect Data step5 Compare Solvent Performance step4->step5 end Publish Comparison Guide step5->end comp_table Table: Solvent Properties and Performance Summary step5->comp_table Finalize data_table->step4

Detailed Experimental Protocol
  • Procedure: Adapt the liquid-liquid extraction technique. A typical method involves adding a fixed volume of each organic solvent to an equal volume of an aqueous solution containing a known concentration of the target solute. The mixture is vigorously agitated for a set time to reach equilibrium, then allowed to settle for phase separation [3].
  • Analysis: Use a quantitative analytical method like High-Performance Liquid Chromatography (HPLC) to measure the concentration of the solute remaining in the aqueous phase after extraction. The method for analyzing this compound itself via HPLC can serve as a reference [1].
  • Data Calculation: Calculate key performance metrics for each solvent:
    • Extraction Efficiency (%): (1 - C_aqueous_final / C_aqueous_initial) * 100
    • Partition Coefficient (K): C_organic / C_aqueous
    • Selectivity: Compare the partition coefficient of the target solute against a co-existing impurity.

References

The Available Safety Context for a Related Compound

Author: Smolecule Technical Support Team. Date: February 2026

While a specific EFSA evaluation for benzyl decanoate was not found, the search results contain a safety opinion for benzyl alcohol (E 1519), which is a metabolite of this compound [1]. This means that when this compound is used as a flavoring agent, the body breaks it down into benzyl alcohol and decanoic acid. Therefore, the safety of benzyl alcohol is directly relevant.

The key points from the EFSA re-evaluation of benzyl alcohol are summarized below [1]:

Assessment Aspect Details for Benzyl Alcohol (E 1519)
Panel EFSA Panel on Food Additives and Flavourings (FAF)
Conclusion Exposure does not raise a safety concern at reported uses and levels
ADI 4 mg/kg body weight per day
Basis for ADI NOAEL (No Observable Adverse Effect Level) of 400 mg/kg bw/day from a rat carcinogenicity study
Toxicity Profile Low acute toxicity; no concern with respect to genotoxicity and carcinogenicity

Usage Levels of this compound in Food

The Good Scents Company database provides information on the usage levels of this compound as a flavoring agent in various food categories, as presented in the table below [2].

Food Category Average Usage (mg/kg) Maximum Usage (mg/kg)
Dairy products (01.0) 7.00000 35.00000
Fats and oils (02.0) 5.00000 25.00000
Edible ices (03.0) 10.00000 50.00000
Processed fruit (04.1) 7.00000 35.00000
Confectionery (05.0) 10.00000 50.00000
Cereals and cereal products (06.0) 5.00000 25.00000
Bakery wares (07.0) 10.00000 50.00000
Meat and meat products (08.0) 2.00000 10.00000
Fish and fish products (09.0) 2.00000 10.00000
Salts, spices, soups, sauces, etc. (12.0) 5.00000 25.00000
Foodstuffs for particular nutritional uses (13.0) 10.00000 50.00000
Non-alcoholic beverages (14.1) 5.00000 25.00000
Alcoholic beverages (14.2) 10.00000 50.00000
Ready-to-eat savouries (15.0) 20.00000 100.00000
Composite foods (16.0) 5.00000 25.00000

Metabolic Relationship and Testing Workflow

Since this compound is metabolized into benzyl alcohol in the body, its safety is closely linked to that of benzyl alcohol. The following diagram illustrates this metabolic relationship and the extrapolation of safety data.

BenzylDecanoate This compound Metabolism Metabolic Breakdown BenzylDecanoate->Metabolism BenzylAlcohol Benzyl Alcohol Metabolism->BenzylAlcohol EFSA_Data EFSA Safety Data for Benzyl Alcohol BenzylAlcohol->EFSA_Data Safety data directly applies EFSA_Data->BenzylDecanoate Supports safety assessment

Metabolic Pathway and Safety Data Extrapolation

The next diagram outlines a generalized workflow for the types of toxicity tests that would underpin a comprehensive safety assessment for a substance like this compound, based on the tests referenced for benzyl alcohol [2] [1].

Start Substance for Evaluation Genotox Genotoxicity Studies Start->Genotox Subchronic Subchronic Toxicity Studies Genotox->Subchronic Chronic Chronic Toxicity & Carcinogenicity Studies Subchronic->Chronic Repro Developmental / Reproductive Toxicity Chronic->Repro ADI Establish ADI (Acceptable Daily Intake) Repro->ADI RiskAssess Dietary Exposure & Risk Assessment ADI->RiskAssess

Generalized Toxicity Testing Workflow

References

IFRA Usage Restriction for Benzyl Decanoate

Author: Smolecule Technical Support Team. Date: February 2026

The key quantitative restriction for Benzyl Decanoate (CAS 42175-41-7) according to the 49th Amendment to the IFRA Code of Practice is summarized in the table below [1].

Material CAS Number IFRA Limit in Fragrance Concentrate
This compound 42175-41-7 Up to 8.0000%

This means that in the final fragrance concentrate (the undiluted perfume oil), the amount of this compound should not exceed 8.0000% by weight to comply with IFRA standards [1].

Application in Finished Products & Calculation Method

IFRA standards are designed to regulate the concentration of materials in the finished product that a consumer uses, such as an Eau de Toilette or Eau de Parfum (categorized as Category 4: Fine Fragrance) [2]. The limit provided in the table above applies to the fragrance concentrate, and you must calculate its concentration in the final diluted product.

The following diagram illustrates the workflow for this calculation and compliance verification.

IFRA Compliance Workflow for this compound Start Start: Formula with This compound Step1 Determine Total Weight of Fragrance Concentrate (J) Start->Step1 Step2 Determine Weight of This compound (Y) Step1->Step2 Step3 Determine Final Product Dilution Percentage (P) Step2->Step3 Step4 Calculate Finished Product Concentration: (Y / J) * P Step3->Step4 Step5 Compare Result to Allowed 8.0% Limit Step4->Step5 Compliant Compliant Step5->Compliant ≤ 8.0% NonCompliant Not Compliant Step5->NonCompliant > 8.0%

Calculation Example [2]:

  • Total Fragrance Concentrate (J): 1000 g
  • This compound (Y): 50 g
  • Final Product Dilution (P): 20% (for an Eau de Parfum)

Finished Product Concentration = (50 / 1000) * 20 = 1.0%

This result (1.0%) is well under the 8.0% limit, meaning the formula is compliant.

Guidance for Further Research

The search results lack the experimental protocols and comparative performance data you requested. To build a more comprehensive guide, I suggest you:

  • Consult the Official Source: Access the IFRA Standards Library directly to find the complete and authoritative standards document for this compound, which may contain more detailed information [3].
  • Find Analytical Data: Look for scientific papers or supplier documentation that include Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This data is crucial for understanding the exact chemical composition of natural ingredients containing this compound, which can affect your IFRA calculations for the entire formulation [2].
  • Review Safety Studies: Research platforms like the European Food Safety Authority (EFSA) website. They publish detailed flavouring group evaluations (e.g., FGE.20, FGE.52) which often contain valuable toxicological data and study summaries that are relevant to safety assessments [1].

References

×

XLogP3

5.7

UNII

KN1422OA5J

Other CAS

42175-41-7

Wikipedia

Benzyl caprate

Use Classification

Food additives -> Flavoring Agents

Dates

Last modified: 07-19-2023

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